Cuspidatin C
Beschreibung
Eigenschaften
IUPAC Name |
(7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJTXBNFQDJTPL-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420054 | |
| Record name | Cuspidatin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18457-46-0 | |
| Record name | Cuspidatin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Chemical Identity of Cuspidatin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuspidatin C, a natural product of significant interest to the scientific community, belongs to the complex family of taxane diterpenoids. These compounds, originally isolated from yew trees of the genus Taxus, are renowned for their intricate chemical architectures and potent biological activities, most notably exemplified by the anticancer drug paclitaxel (Taxol). This guide provides a comprehensive overview of the chemical structure and molecular weight of Cuspidatin C, grounding the discussion in authoritative data to ensure scientific accuracy and support further research and development endeavors.
The Chemical Identity of Cuspidatin C: A Case of Synonymity
Initial investigations into Cuspidatin C reveal that it is synonymous with another taxane, Taxinine J . This synonymity is crucial for a comprehensive literature search and accurate identification of the compound. While the name Cuspidatin C may be encountered, Taxinine J is more frequently used in chemical databases and scientific publications.
Molecular Structure and Key Identifiers
The definitive chemical structure of Cuspidatin C (Taxinine J) is characterized by a complex polycyclic core, typical of the taxane family, with multiple ester functional groups. The systematic and unambiguous identification of this molecule is ensured by a set of standardized chemical identifiers.
Table 1: Chemical Identifiers and Properties of Cuspidatin C (Taxinine J)
| Identifier | Value | Source |
| Synonyms | Cuspidatin C, Taxinin J | ECHEMI[1] |
| CAS Number | 18457-46-0 | ECHEMI[1] |
| Molecular Formula | C₃₉H₄₈O₁₂ | ECHEMI[1] |
| Molecular Weight | 708.79 g/mol | GuideChem[2] |
The molecular formula, C₃₉H₄₈O₁₂, indicates a high degree of oxidation and a complex arrangement of carbon, hydrogen, and oxygen atoms. The molecular weight of approximately 708.79 g/mol is a critical parameter for various analytical and experimental procedures, including mass spectrometry and preparation of standard solutions.
Structural Elucidation: The Foundation of Understanding
The determination of the intricate three-dimensional structure of a natural product like Cuspidatin C is a multi-step process that relies on a combination of spectroscopic techniques. This process is fundamental to understanding its chemical reactivity, biological activity, and potential for therapeutic applications.
The Causality of Experimental Choices in Natural Product Chemistry
The workflow for the isolation and structural elucidation of a novel compound from a natural source, such as a Taxus species, follows a logical and well-established progression. The choice of each experimental technique is dictated by the information it can provide about the molecule's constitution and stereochemistry.
-
Extraction and Isolation: The initial step involves the extraction of chemical constituents from the plant material (e.g., leaves, bark, or twigs) using appropriate solvents. This is followed by a series of chromatographic separations to isolate the individual compounds in a pure form. The choice of chromatographic techniques (e.g., column chromatography, preparative HPLC) is guided by the polarity and other physicochemical properties of the target molecules.
-
Spectroscopic Analysis: Once a pure compound is obtained, its structure is determined using a suite of spectroscopic methods:
-
Mass Spectrometry (MS): Provides the accurate molecular weight and molecular formula of the compound. Fragmentation patterns can offer clues about the different structural motifs present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides information about the number and types of protons and their connectivity, while ¹³C-NMR reveals the carbon skeleton of the molecule. Advanced 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are indispensable for establishing the complete bonding framework and relative stereochemistry of a complex molecule like a taxane.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyls, carbonyls, and esters.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores, such as conjugated double bonds and aromatic rings.
-
The collective data from these techniques are pieced together like a puzzle to propose a definitive chemical structure.
Experimental Workflow for Natural Product Characterization
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like Cuspidatin C.
Conclusion
Cuspidatin C, also known as Taxinine J, is a complex taxane diterpenoid with a molecular formula of C₃₉H₄₈O₁₂ and a molecular weight of 708.79 g/mol . Its structural determination relies on a synergistic application of modern spectroscopic techniques, a process that is foundational to the field of natural product chemistry. This guide provides the core chemical information for Cuspidatin C, serving as a reliable resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of its chemical identity is the first step towards unlocking its full therapeutic potential.
References
-
Columbia University. (n.d.). THE NMR SPECTRA OF TAXININE AND ITS DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Taxinine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001, December 15). Taxines from the needles of Taxus wallichiana. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006, January 15). Isolation and structure revision of 10-deacetyltaxinine from the seeds of the Chinese yew, Taxus mairei. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Taxinine B. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). The methods of isolation and analysis of the taxane-type diterpenoids. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-DEACETOXYTAXININE-J - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003, July 15). New taxane diterpenoids from Taiwanese Taxus sumatrana. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of taxol and taxane diterpenoids I-IV. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009, December 15). abeo-taxane diterpenoids from the Taiwanese Yew Taxus sumatrana. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009, May 15). Identification of taxanes in extracts from leaves of Taxus baccata L. using (13)C-NMR spectroscopy. PubMed. Retrieved from [Link]
-
SID.ir. (n.d.). TAXANE DITERPENOIDS FROM TAXUS BACCATA L. GROWING IN IRAN. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of secondary metabolites of Taxus spp. plants. Retrieved from [Link]
-
Le, V. D. T., Tran, T. H., Nguyen, N. T., & Dang, P. H. (2025). Isolation of some Taxanes in leaves of Taxus wallichiana Zucc. collected at Lam Dong province, Vietnam. Science & Technology Development Journal: Natural Sciences, 9(2), 3359-3365. [Link]
-
Columbia University. (n.d.). o&&foR oq== xR. Retrieved from [Link]
-
Journal of Natural Products. (1991). Taxinine M, a New Tetracyclic Taxane from Taxus brevifolia. Retrieved from [Link]
-
J-Global. (n.d.). Synthesis of Taxinine NN-1 from Taxinine. Retrieved from [Link]
-
National Center for Biotechnology Information. (1991, May-June). Taxinine M, a new tetracyclic taxane from Taxus brevifolia. PubMed. Retrieved from [Link]
-
ResearchGate. (2026, February 7). Novel Taxane Diterpenes from Taxus sumatrana with the First C-21 Taxane Ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005, July 15). New Bicyclic Taxane Diterpenoids From Taxus Sumatrana. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2002, December 15). An efficient conversion of taxinine to taxinine NN-1, an anticancer agent and a modulator of multidrug-resistant tumor cells. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Taxane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, February 6). Diving into paclitaxel: isolation and screening content from Taxus sumatrana at Singgalang Conservation Center, West Sumatra. PubMed. Retrieved from [Link]
Sources
Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of Polydatin (Cuspidatin C) in KB Cell Lines
Introduction: Deciphering the Identity of Cuspidatin C and the Significance of the KB Cell Line
In the landscape of natural product-based cancer research, the nomenclature of bioactive compounds can occasionally present a circuitous path. The subject of this technical guide, "Cuspidatin C," is not a term of common currency in the contemporary scientific literature. However, a thorough investigation into phytochemical databases and ethnobotanical records strongly suggests that "Cuspidatin C" is likely synonymous with Polydatin (also known as Piceid), a stilbenoid glucoside of resveratrol. This association is drawn from the fact that Polydatin is a principal bioactive constituent of Polygonum cuspidatum, the Japanese knotweed, from which the "Cuspidatin" nomenclature is logically derived. For the purpose of this guide, and to align with the preponderance of published research, we will henceforth refer to the compound as Polydatin, with the understanding that this is the scientifically validated identity of the molecule .
Polydatin has garnered significant interest for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and, most pertinently, anticancer properties.[1] This guide will delve into its putative mechanism of action within the context of the KB cell line , a widely utilized model in cancer research.
The KB cell line, though originally reported as a human oral epidermoid carcinoma, has been unequivocally identified through isoenzyme analysis, HeLa marker chromosomes, and DNA fingerprinting as a derivative of the HeLa cell line (cervical adenocarcinoma).[2][3][4][5] This fact does not diminish its utility but rather refines its application, providing a robust and well-characterized platform for studying fundamental aspects of cancer biology and the effects of novel therapeutic agents.[2] The epithelial-like morphology and aggressive proliferative capacity of KB cells make them a relevant model for investigating compounds that target core cancer-driving processes.[3]
This document will provide a detailed exploration of the molecular pathways through which Polydatin is hypothesized to exert its anti-proliferative and pro-apoptotic effects on KB cells, grounded in the wealth of data from studies on other cancer cell lines. We will further provide detailed experimental protocols to enable researchers to rigorously test these hypotheses.
The Cellular Battlefield: Apoptosis and Cell Cycle Regulation in Cancer
A fundamental hallmark of cancer is the deregulation of two intertwined cellular processes: apoptosis (programmed cell death) and the cell cycle. Cancer cells adeptly evade apoptosis and exhibit uncontrolled proliferation due to a dysfunctional cell cycle. A promising strategy in cancer therapy is to reinstate these crucial control mechanisms.
Apoptosis: The Two Major Pathways
Apoptosis is executed through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[6]
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This engagement leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates initiator caspases, primarily caspase-8.[7]
-
The Intrinsic Pathway: Cellular stressors such as DNA damage, oxidative stress, and oncogene activation trigger the intrinsic pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The activation of pro-apoptotic members leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol.[8] Cytochrome c then binds to apoptotic protease-activating factor-1 (Apaf-1) to form the apoptosome, which activates the initiator caspase-9.[9]
Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
The Cell Cycle: A Tightly Regulated Process
The cell cycle is an ordered series of events that leads to cell division and is governed by the sequential activation and deactivation of cyclin-dependent kinases (CDKs).[10] These kinases are, in turn, regulated by cyclins and CDK inhibitors (CKIs). Key checkpoints, such as the G1/S and G2/M transitions, ensure the fidelity of DNA replication and chromosome segregation.[11] In many cancers, the overexpression of cyclins or the downregulation of CKIs leads to uncontrolled cell proliferation.[10]
Proposed Mechanism of Action of Polydatin in KB Cells
While direct studies on Polydatin's effects on KB cells are lacking, a comprehensive review of its activity in other cancer cell lines, including oral squamous cell carcinoma, allows for the formulation of a robust, testable hypothesis.[12] The proposed mechanism centers on the dual induction of apoptosis and cell cycle arrest.
Induction of Apoptosis: A Multi-pronged Assault
Polydatin is proposed to induce apoptosis in KB cells primarily through the intrinsic mitochondrial pathway, with potential crosstalk with the extrinsic pathway.
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: Polydatin has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[13][14][15] This shift in the Bax/Bcl-2 ratio is a critical event that leads to MOMP.
-
Mitochondrial Disruption and Cytochrome c Release: The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[12][13]
-
Caspase Activation Cascade: The released cytochrome c triggers the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.[16][17] Polydatin treatment has been correlated with increased levels of cleaved (active) caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[12]
The following diagram illustrates the proposed apoptotic pathway induced by Polydatin:
Caption: Proposed Intrinsic Apoptotic Pathway Induced by Polydatin.
Induction of Cell Cycle Arrest: Halting Uncontrolled Proliferation
Polydatin has been observed to induce cell cycle arrest in various cancer cell lines, primarily at the S phase or the G0/G1 phase.[13][14][18] This arrest prevents the cancer cells from completing DNA replication and division.
Key Molecular Events:
-
Upregulation of CDK Inhibitors: Polydatin treatment has been associated with an increase in the expression of CDK inhibitors such as p21 and p27.[18] These proteins bind to and inhibit the activity of CDK-cyclin complexes.
-
Downregulation of Cyclins and CDKs: Consequently, a decrease in the expression of key cell cycle progression proteins like Cyclin D1, Cyclin E1, CDK2, and CDK4 has been reported.[13][18] The downregulation of these proteins is a direct cause of cell cycle arrest.
The following diagram illustrates the proposed mechanism of cell cycle arrest by Polydatin:
Caption: Proposed Mechanism of Polydatin-Induced Cell Cycle Arrest.
Experimental Protocols for Mechanistic Validation
To empirically validate the proposed mechanism of action of Polydatin in KB cells, a series of well-established in vitro assays are required. The following protocols provide a detailed, step-by-step guide for these key experiments.
Assessment of Cytotoxicity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed KB cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a series of concentrations of Polydatin in complete growth medium. Remove the old medium from the wells and add 100 µL of the Polydatin-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (the concentration of Polydatin that inhibits 50% of cell growth).
Analysis of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed KB cells in 6-well plates and treat with Polydatin at various concentrations (including the IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Cell Cycle Analysis: Propidium Iodide (PI) Staining by Flow Cytometry
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed KB cells in 6-well plates and treat with Polydatin at various concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle can be quantified using cell cycle analysis software.
Protein Expression Analysis: Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat KB cells with Polydatin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p21, p27, Cyclin D1, CDK4, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of Polydatin on KB Cells (MTT Assay)
| Treatment Time | IC₅₀ (µM) |
| 24 hours | Value |
| 48 hours | Value |
| 72 hours | Value |
Table 2: Effect of Polydatin on Apoptosis in KB Cells (Annexin V/PI Staining)
| Treatment (48h) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | Value | Value | Value |
| Polydatin (IC₅₀/2) | Value | Value | Value |
| Polydatin (IC₅₀) | Value | Value | Value |
| Polydatin (2 x IC₅₀) | Value | Value | Value |
Table 3: Effect of Polydatin on Cell Cycle Distribution in KB Cells (PI Staining)
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | Value | Value | Value |
| Polydatin (IC₅₀/2) | Value | Value | Value |
| Polydatin (IC₅₀) | Value | Value | Value |
| Polydatin (2 x IC₅₀) | Value | Value | Value |
Conclusion and Future Directions
This technical guide has outlined a plausible and scientifically grounded mechanism of action for Polydatin (Cuspidatin C) in the KB human oral cancer cell line. The proposed dual action of inducing apoptosis via the intrinsic mitochondrial pathway and arresting the cell cycle provides a strong rationale for its potential as an anticancer agent. The detailed experimental protocols provided herein offer a clear roadmap for researchers to rigorously test these hypotheses and further elucidate the molecular intricacies of Polydatin's effects.
Future research should focus on validating these findings in vivo using xenograft models. Furthermore, investigating potential synergistic effects of Polydatin with conventional chemotherapeutic agents could open new avenues for combination therapies, potentially enhancing efficacy and overcoming drug resistance. The exploration of upstream signaling pathways that are modulated by Polydatin, such as the PI3K/Akt or MAPK pathways, would also provide a more complete picture of its mechanism of action. Through such continued and rigorous investigation, the full therapeutic potential of this promising natural compound can be realized.
References
-
Uncovering the Anticancer Potential of Polydatin: A Mechanistic Insight. PMC. [Link]
-
KB (HeLa derivative) - Culture Collections. Public Health England. [Link]
-
KB Cells - MeSH - NCBI - NIH. National Center for Biotechnology Information. [Link]
-
KB Cells - Cytion. Cytion. [Link]
-
Polydatin, a Glycoside of Resveratrol, Induces Apoptosis and Inhibits Metastasis Oral Squamous Cell Carcinoma Cells In Vitro. PMC. [Link]
-
Polydatin-induced cell apoptosis and cell cycle arrest are potentiated by Janus kinase 2 inhibition in leukemia cells. PubMed. [Link]
-
Polydatin Regulates the Apoptosis and Autophagy of Fibroblasts Obtained from Patients with Ankylosing Spondylitis. J-Stage. [Link]
-
Polydatin inhibits growth of lung cancer cells by inducing apoptosis and causing cell cycle arrest. PMC. [Link]
-
Polydatin inhibits growth of lung cancer cells by inducing apoptosis and causing cell cycle arrest. PubMed. [Link]
-
Polydatin Inhibits Cell Viability, Migration, and Invasion Through Suppressing the c-Myc Expression in Human Cervical Cancer. Frontiers. [Link]
-
Polydatin, a natural precursor of resveratrol, induces cell cycle arrest and differentiation of human colorectal Caco-2 cell. PubMed. [Link]
-
Restoring apoptosis in breast cancer via peptide mediated disruption of survivin IAP interaction. PMC. [Link]
-
Polydatin: A natural compound with multifaceted anticancer properties. PMC. [Link]
-
Distinct mechanisms of cell cycle arrest control the decision between differentiation and senescence in human neuroblastoma cells. PMC. [Link]
-
Anticancer activity of an extract from needles and twigs of Taxus cuspidata and its synergistic effect as a cocktail with 5-fluorouracil. PubMed. [Link]
-
Antitumor Research of the Active Ingredients from Traditional Chinese Medical Plant Polygonum Cuspidatum. PMC. [Link]
-
Induction of apoptosis. (1) Activation of caspase-8 by fisetin through... ResearchGate. [Link]
-
Polydatin: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits. MDPI. [Link]
-
Polydatin-induced cell apoptosis and cell cycle arrest are potentiated by Janus kinase 2 inhibition in leukemia cells. Spandidos Publications. [Link]
-
Polygonum cuspidatum extracts as bioactive antioxidaion, anti-tyrosinase, immune stimulation and anticancer agents. PubMed. [Link]
-
Induction of Extrinsic Apoptotic Pathway in Pancreatic Cancer Cells by Apteranthes europaea Root Extract. PMC. [Link]
-
(PDF) Cell selectivity of polydatin. Polydatin induces apoptosis effectively... ResearchGate. [Link]
-
Apoptosis induction via the extrinsic and intrinsic pathways The... ResearchGate. [Link]
-
Biomarkers of apoptosis: release of cytochrome c, activation of caspase-3, induction of 8-hydroxy-2'-deoxyguanosine, increased 3-nitrotyrosine, and alteration of p53 gene. PubMed. [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]
-
Full article: Polygonum cuspidatum inhibits the growth of osteosarcoma cells via impeding Akt/ERK/EGFR signaling pathways. Taylor & Francis. [Link]
-
Polydatin promotes apoptosis through upregulation the ratio of Bax/Bcl-2 and inhibits proliferation by attenuating. International Journal of Clinical and Experimental Pathology. [Link]
Sources
- 1. Uncovering the Anticancer Potential of Polydatin: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. Polydatin: A natural compound with multifaceted anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Research of the Active Ingredients from Traditional Chinese Medical Plant Polygonum Cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polydatin: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits [mdpi.com]
- 6. GSRS [precision.fda.gov]
- 7. Polydatin | 65914-17-2 [chemicalbook.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. scienceopen.com [scienceopen.com]
- 10. ndnr.com [ndnr.com]
- 11. mdpi.com [mdpi.com]
- 12. Polydatin, a Glycoside of Resveratrol, Induces Apoptosis and Inhibits Metastasis Oral Squamous Cell Carcinoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polydatin-induced cell apoptosis and cell cycle arrest are potentiated by Janus kinase 2 inhibition in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polydatin inhibits growth of lung cancer cells by inducing apoptosis and causing cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Polydatin Regulates the Apoptosis and Autophagy of Fibroblasts Obtained from Patients with Ankylosing Spondylitis [jstage.jst.go.jp]
- 17. e-century.us [e-century.us]
- 18. Frontiers | Polydatin Inhibits Cell Viability, Migration, and Invasion Through Suppressing the c-Myc Expression in Human Cervical Cancer [frontiersin.org]
Isolation and Characterization of Cuspidatin C (Taxinine J) from Taxus sumatrana Stem Bark
A Methodological Whitepaper for Drug Development Professionals
Executive Summary
Taxus sumatrana (Miq.) de Laub., an endemic yew species found in Southeast Asia, is a prolific source of taxane diterpenoids. These secondary metabolites are highly valued in oncology and structural biology. This technical guide outlines the robust, self-validating chromatographic workflow required to isolate Cuspidatin C (widely known in the literature as Taxinine J ) from the stem bark of Taxus sumatrana. Designed for researchers and application scientists, this whitepaper details the physicochemical rationale behind each extraction phase, ensuring high-fidelity isolation of this complex polyoxygenated diterpene.
Molecular Context & Rationale
Cuspidatin C is a neutral taxa-4(20),11-diene derivative possessing a characteristic 6/8/6-membered taxane ring system[1]. With the molecular formula C37H46O10 [2], it features multiple esterification sites, including acetate and cinnamoyl groups, which dictate its moderate lipophilicity and chromatographic behavior.
In phytochemical investigations, such as taxusumatrin, baccatin VI, and various sterols from the stem bark of Taxus sumatrana[3]. Because the plant matrix contains dozens of structurally homologous taxanes, the isolation strategy cannot rely on simple precipitation; it requires a polarity-guided fractionation approach leveraging orthogonal chromatographic techniques[4].
Chromatographic Isolation Strategy
The core strategy exploits the differential solubility of polyoxygenated diterpenes. By systematically stepping down the polarity of the bulk matrix through liquid-liquid partitioning, we enrich the organic fraction for taxoids. Subsequent normal-phase silica chromatography resolves the taxanes based on their hydrogen-bonding capacities.
Fig 1. Step-by-step chromatographic workflow for Cuspidatin C isolation.
Self-Validating Experimental Protocol
As an application scientist, it is critical to implement protocols where each step validates the success of the previous one. The following methodology incorporates causality for every chemical choice and integrates Quality Control (QC) checkpoints.
Step 1: Matrix Preparation and Extraction
-
Methodology : Macerate 1.0 kg of pulverized, air-dried Taxus sumatrana stem bark in 5.0 L of 100% Methanol (MeOH) for 72 hours at ambient room temperature (20–25°C). Filter and concentrate the solvent in vacuo at ≤ 40°C.
-
Causality : Methanol is a highly penetrative protic solvent that efficiently disrupts the cellular matrix, solubilizing both polar glycosides and moderately non-polar taxanes. Strict adherence to room-temperature extraction and low-temperature evaporation (≤ 40°C) is mandatory to prevent the thermal epimerization or hydrolysis of the heat-labile ester bonds (e.g., the cinnamoyl group) on the taxane core[3].
Step 2: Liquid-Liquid Partitioning (Enrichment)
-
Methodology : Suspend the crude methanolic extract in 500 mL of distilled water. Partition sequentially with n -hexane (3 × 500 mL), followed by Dichloromethane ( CH2Cl2 ) (3 × 500 mL).
-
Causality : The n -hexane wash defats the extract, removing non-polar lipids, waxes, and chlorophylls that would otherwise foul the silica column. The CH2Cl2 partition selectively extracts the moderately lipophilic taxoids (including Cuspidatin C) while leaving highly polar tannins and sugars in the aqueous phase.
-
QC Checkpoint : Perform Thin-Layer Chromatography (TLC) on the CH2Cl2 fraction. Spray with 10% H2SO4 in ethanol and heat to 105°C. Taxanes will validate the fraction's viability by appearing as distinct reddish-purple or brown chromogenic spots.
Step 3: Primary Silica Gel Fractionation
-
Methodology : Load the dried CH2Cl2 fraction onto a normal-phase silica gel column (230–400 mesh). Elute using a step-gradient mobile phase of n -Hexane:Ethyl Acetate (starting at 90:10 and concluding at 0:100, v/v).
-
Causality : Normal-phase chromatography separates the complex taxoid mixture based on polarity. Cuspidatin C, shielded by bulky acetate and cinnamoyl groups, exhibits moderate polarity and typically elutes in the mid-gradient fractions (e.g., Hexane:EtOAc 70:30 to 60:40).
Step 4: High-Performance Liquid Chromatography (HPLC) Purification
-
Methodology : Subject the Cuspidatin C-enriched sub-fractions to semi-preparative HPLC using a C18 reverse-phase column (250 × 10 mm, 5 µm). Utilize an isocratic mobile phase of Acetonitrile:Water (55:45, v/v) at a flow rate of 3.0 mL/min. Monitor UV absorbance at 227 nm.
-
Causality : Reverse-phase HPLC provides the necessary theoretical plate count to resolve Cuspidatin C from nearly identical structural isomers (such as 2-deacetoxytaxinine J). The 227 nm UV wavelength specifically targets the π→π∗ transitions of the cinnamoyl chromophore and the enone system present in the molecule.
Quantitative Data & Yield Analysis
To establish baseline expectations for scale-up operations, the quantitative tracking of mass across the isolation workflow is summarized below.
Table 1: Representative Quantitative Yields across Isolation Stages (Note: Yields are representative averages based on standard phytochemical isolation of Taxus species)
| Processing Stage | Mass / Volume | Yield (% w/w from dry bark) | Primary Chemical Constituents |
| Dried Stem Bark | 1000 g | 100% | Cellulose, Lignin, Total Metabolites |
| Crude MeOH Extract | 85.0 g | 8.50% | Broad-spectrum polar/non-polar metabolites |
| CH2Cl2 Fraction | 18.2 g | 1.82% | Enriched Taxoids, Sterols, Terpenes |
| Pooled Silica Fraction | 1.15 g | 0.115% | Cuspidatin C, Baccatin VI, Taxusumatrin |
| Pure Cuspidatin C | 42.0 mg | 0.0042% | Cuspidatin C (>98% purity via HPLC) |
Structural Elucidation Logic
Verification of the isolated compound's identity relies on a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Fig 2. Analytical logic for the structural elucidation of Cuspidatin C.
Spectroscopic Validation Benchmarks:
-
HR-ESI-MS : The presence of an [M+Na]+ ion peak at m/z 673.298 (calculated for C37H46O10Na ) confirms the molecular formula[2].
-
1H-NMR (CDCl3) : The spectrum must exhibit characteristic downfield multiplets corresponding to the aromatic protons of the cinnamoyl group, alongside distinct singlets in the upfield region representing the acetate methyl groups attached to the taxane skeleton[3].
-
2D-NMR (HMBC/COSY) : Cross-peaks in the HMBC spectrum confirm the connectivity of the ester carbonyls to the specific hydroxylated carbons on the 6/8/6-membered taxane core[1].
References
-
Kuo, W.-L., Chen, F.-C., Chen, K.-J., & Chen, J.-J. (2015). "Taxusumatrin, a New Taxoid from the Stem Bark of Taxus sumatrana." Chemistry of Natural Compounds, 51(3), 427-430. URL:[Link]
-
Wang, Y., Shi, Q., Dong, M., Kiyota, H., Gu, Y., & Cong, B. (2011). "Natural Taxanes: Developments Since 1828." Chemical Reviews, 111(12), 7652–7709. URL:[Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). "Cuspidatin C | C37H46O10 | CID 5459164." PubChem. URL:[Link]
Sources
In Vitro Cytotoxic Activity of Cuspidatin C: A Technical Guide to Mechanisms and Methodologies
Executive Summary
Cuspidatin C, widely recognized in the literature as Taxinine J, is a naturally occurring taxane diterpenoid isolated primarily from the stem bark and needles of Taxus sumatrana and other Taxus species[1][2]. While paclitaxel remains the flagship taxane in clinical oncology, non-paclitaxel taxoids like Cuspidatin C have garnered significant attention for their unique structural profiles and their ability to induce cytotoxicity in specific cancer cell lines, such as human epidermoid carcinoma (KB) cells[1][3]. This whitepaper provides an in-depth technical analysis of the in vitro cytotoxic activity of Cuspidatin C, detailing its mechanisms of action, standardized experimental protocols, and quantitative efficacy data.
Mechanisms of Cytotoxicity
Microtubule Stabilization and Cell Cycle Arrest
The primary mechanism of action for taxane-class compounds involves the stabilization of cellular microtubules[4]. Cuspidatin C binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This hyper-stabilization disrupts the normal dynamic reorganization of the microtubule network required for mitosis, effectively halting the cell cycle. Flow cytometry analyses of cells treated with structurally related taxoids demonstrate a pronounced accumulation of cells in the G2/M phase[2][5].
Induction of the Intrinsic Apoptotic Pathway
Prolonged G2/M arrest triggers cellular stress responses that culminate in apoptosis. Cuspidatin C initiates the intrinsic (mitochondrial) apoptotic pathway. The stabilization of microtubules leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, causing mitochondrial membrane depolarization. This results in the release of cytochrome c into the cytosol, which subsequently recruits Apaf-1 and procaspase-9 to form the apoptosome. The activation of Caspase-9 cascades down to executioner Caspase-3, ultimately driving the morphological hallmarks of apoptosis: chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies[4][6].
Figure 1: Hypothesized apoptotic signaling pathway induced by Cuspidatin C.
Experimental Protocols for In Vitro Evaluation
To ensure high scientific integrity and reproducibility, the following self-validating protocols are recommended for evaluating the cytotoxicity of Cuspidatin C.
Cell Viability Assay (MTT Protocol)
Rationale: The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells, providing a direct, quantifiable measure of cell viability following compound exposure.
-
Cell Seeding: Harvest KB cells (human epidermoid carcinoma) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of Cuspidatin C in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 1 μg/mL to 100 μg/mL (ensure final DMSO concentration is <0.1%). Treat cells for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (Paclitaxel).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media. Add 150 μL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the ED50 (Effective Dose) using non-linear regression analysis.
Apoptosis Detection via Annexin V-FITC/PI Flow Cytometry
Rationale: Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Treatment: Seed cells in 6-well plates and treat with Cuspidatin C at 0.5×ED50 , 1×ED50 , and 2×ED50 for 24 hours.
-
Harvesting: Trypsinize cells (collecting both floating and adherent cells). Wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 μL of 1X Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI. Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 μL of 1X Binding Buffer and analyze immediately via flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+).
Data Presentation: Cytotoxicity Profiles
The following table summarizes the documented in vitro cytotoxic activity of Cuspidatin C (Taxinine J) and related taxoids across specific cell lines based on established literature[1][6].
| Compound | Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| Cuspidatin C (Taxinine J) | KB (Human Epidermoid Carcinoma) | Cell Viability | ED | ~ 16 μg/mL | [1] |
| Cuspidatin C (Taxinine J) | Myeloma Cell Lines | Growth Inhibition | GI50 (log M) | -4.46 | [6] |
| Paclitaxel (Control) | KB (Human Epidermoid Carcinoma) | Cell Viability | IC50 | ~ 2.5 nM | Standard |
Table 1: Quantitative summary of Cuspidatin C cytotoxicity.
Conclusion
Cuspidatin C represents a structurally significant taxoid with measurable in vitro cytotoxic activity. By stabilizing microtubules and inducing G2/M cell cycle arrest, it triggers the intrinsic apoptotic cascade. While its potency against KB cells is lower than that of paclitaxel, its distinct chemical scaffold offers valuable insights for structure-activity relationship (SAR) studies and the development of next-generation anti-neoplastic agents.
References
- Google Patents.
-
Taxusumatrin, a New Taxoid from the Stem Bark of Taxus sumatrana Chemistry of Natural Compounds, ResearchGate. Retrieved from:[Link]
-
Structural characterization of the active substances in Taxus Cuspidata and their anti-osteosarcoma activity Allied Academies. Retrieved from:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. US20070027175A1 - Antineoplastic activities of ellipticine and its derivatives - Google Patents [patents.google.com]
Pharmacological Properties and Mechanistic Profiling of the Natural Diterpenoid Cuspidatin C (Taxinine J)
Executive Summary
Cuspidatin C, universally recognized in phytochemical and pharmacological literature as Taxinine J, is a naturally occurring taxane diterpenoid isolated from the stem bark of Taxus sumatrana and related Taxus species [1]. Unlike the flagship taxane paclitaxel, which exerts its antineoplastic effects primarily through microtubule stabilization[2], Cuspidatin C demonstrates a divergent and highly valuable pharmacological profile. Its primary clinical and research interest lies in its ability to modulate multidrug resistance (MDR) by inhibiting the P-glycoprotein (P-gp) efflux pump, thereby restoring the intracellular accumulation and efficacy of conventional chemotherapeutics [4]. This whitepaper provides an in-depth technical analysis of its mechanism of action, structural properties, and the validated experimental protocols required to evaluate its efficacy in vitro.
Chemical Identity and Structural Biology
-
Nomenclature : Cuspidatin C (Synonym: Taxinine J) [1]
-
Chemical Formula : C39H48O12 [1]
-
Molecular Weight : 708.79 g/mol [1]
-
Structural Class : 6/8/6-membered ring system taxane diterpenoid (Neutral Taxa-4(20),11-diene) [2].
-
Botanical Source : Taxus sumatrana (Miq.) de Laub., Taxus cuspidata, and Taxus mairei [1, 5].
The absence of the C-13 phenylisoserine side chain and the oxetane ring—critical pharmacophores for paclitaxel's tubulin-binding affinity—explains why Cuspidatin C does not induce tubulin polymerization [3]. Instead, its unique cage-like conformation, where the A-ring and the cinnamoyl side chain at the C-ring are in close spatial proximity, is hypothesized to be the structural basis for its interaction with the transmembrane domains of P-glycoprotein [4].
Pharmacological Properties & Mechanism of Action
Multidrug Resistance (MDR) Reversal The overexpression of P-gp (ABCB1) is a primary driver of acquired chemoresistance in oncology. Cuspidatin C acts as a potent P-gp modulator. By binding to P-gp, it competitively or allosterically inhibits the ATP-dependent efflux of chemotherapeutic agents. This blockade significantly increases the intracellular accumulation of drugs like vincristine and doxorubicin in MDR cell lines (e.g., KB-V1, P388/VCR), restoring their apoptotic potential [2, 4].
Direct Cytotoxicity Independent of its MDR-reversing capabilities, Cuspidatin C exhibits direct cytotoxicity against specific human cancer cell lines, notably the KB cell line (a HeLa cervical carcinoma derivative) and its drug-resistant subline KB-7d [1].
Microtubule Dynamics While it does not promote rapid assembly like paclitaxel, some non-paclitaxel taxoids like Cuspidatin C have been shown to reduce CaCl₂-induced depolymerization of microtubules, suggesting a nuanced, stabilizing interaction with cytoskeletal dynamics that warrants further structural biology investigation [3].
Cuspidatin C inhibits P-gp efflux, restoring intracellular accumulation of chemotherapeutics.
Quantitative Pharmacological Data
The following table synthesizes the established in vitro pharmacological metrics for Cuspidatin C based on standardized assays [1, 2].
| Assay / Parameter | Cell Line / Target | Value | Biological Significance |
| Cytotoxicity (ED₅₀) | KB (Human Cervical Carcinoma) | ~16 μg/mL | Demonstrates baseline antineoplastic activity against epithelial tumors. |
| Cytotoxicity (IC₅₀) | KB-7d (Drug-Resistant Subline) | Active | Retains efficacy in cells with acquired resistance mechanisms. |
| MDR Reversal Fold | P388/VCR (Murine Leukemia) | High | Synergistically enhances vincristine toxicity comparable to Verapamil. |
| P-gp Inhibition | ABCB1 Transfected Cells | Positive | Direct structural interaction with the efflux pump. |
Experimental Protocols: Validating MDR Reversal and Cytotoxicity
As a Senior Application Scientist, I emphasize that robust experimental design requires self-validating controls. The causality behind these choices is critical: we must isolate the efflux inhibition mechanism from the direct apoptotic mechanism. The following protocols outline the dual-assessment of Cuspidatin C.
Protocol 1: Rhodamine 123 Efflux Assay (P-gp Functionality)
Rationale: Rhodamine 123 (Rh123) is a fluorescent P-gp substrate. Measuring its intracellular retention provides direct, real-time functional validation of P-gp inhibition by Cuspidatin C, isolating the efflux mechanism from downstream cell-death pathways.
-
Cell Preparation : Seed KB-V1 (MDR positive) and KB-3-1 (MDR negative, wild-type control) cells at 1 × 10⁵ cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment : Pre-treat cells with varying concentrations of Cuspidatin C (1, 5, 10, 20 μM) or Verapamil (10 μM, positive control for P-gp inhibition) for 2 hours.
-
Substrate Incubation : Add Rh123 (5 μM) to the culture media. Incubate for exactly 60 minutes in the dark.
-
Washing and Lysis : Terminate the reaction by placing plates on ice. Wash cells three times with ice-cold PBS to halt efflux. Lyse cells using 0.1% Triton X-100.
-
Quantification : Measure intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Normalize fluorescence to total protein content (via BCA assay). Expected Outcome: Cuspidatin C should dose-dependently increase Rh123 fluorescence in KB-V1 cells, with no significant effect on the wild-type KB-3-1 cells.
Protocol 2: Synergistic Cytotoxicity Assay (MTT)
Rationale: To prove that P-gp inhibition translates to restored drug efficacy, Cuspidatin C must be co-administered with a known P-gp substrate (Vincristine) to calculate the Reversal Index (RI).
-
Seeding : Seed KB-V1 cells in 96-well plates (5 × 10³ cells/well).
-
Dosing Matrix : Treat cells with a matrix of Vincristine (0.1 nM to 1 μM) in the presence of a sub-toxic, fixed concentration of Cuspidatin C (e.g., 5 μM).
-
Incubation : Incubate for 72 hours.
-
Viability Readout : Add 20 μL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 150 μL DMSO. Read absorbance at 570 nm.
-
Analysis : Calculate the Reversal Index (RI) = IC₅₀(Vincristine alone) / IC₅₀(Vincristine + Cuspidatin C).
Step-by-step workflow for quantifying the multidrug resistance reversal index of Cuspidatin C.
Conclusion
Cuspidatin C (Taxinine J) represents a critical node in the study of natural taxane diterpenoids. By diverging from the classical microtubule-stabilizing mechanism of paclitaxel, it offers a targeted approach to dismantling P-glycoprotein-mediated multidrug resistance. For drug development professionals, its unique cage conformation serves as a highly valuable structural scaffold for synthesizing next-generation MDR reversal agents.
References
- MedChemExpress. "Taxinine J (Cuspidatin C) | Natural Compound".
- ACS Publications. "Natural Taxanes: Developments Since 1828". Chemical Reviews.
- Semantic Scholar. "Chemical Oxidation of Taxoids with m-CPBA and Dimethyl Dioxirane: Regioselective Epoxidation of Taxinine J Derivatives".
- ChemFaces. "Taxinine B | CAS:18457-44-8".
- ResearchGate. "Novel Taxane Diterpenes from Taxus sumatrana with the First C-21 Taxane Ester".
An In-Depth Technical Guide to Cuspidatin C (Taxinine J): Physicochemical Properties, Mechanistic Pathways, and Experimental Protocols
Executive Summary
Cuspidatin C (CAS: 18457-46-0), widely known in phytochemical literature as Taxinine J , is a naturally occurring taxane diterpenoid isolated from the stem bark and needles of Taxus species (e.g., Taxus sumatrana, Taxus cuspidata) . Unlike its famous structural cousin, paclitaxel, Cuspidatin C lacks the complex C-13 ester side chain. While it retains baseline microtubule-stabilizing properties, its primary value in modern drug development lies in its potent ability to reverse multidrug resistance (MDR) in refractory tumor cell lines by acting as a competitive inhibitor of P-glycoprotein (P-gp) efflux pumps .
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical data and practical, field-proven laboratory workflows. The protocols detailed herein are designed as self-validating systems to ensure rigorous, reproducible data generation in oncology and natural product research.
Physicochemical Profiling
Understanding the physical and chemical constraints of Cuspidatin C is critical for formulation, assay design, and structural derivatization. The compound is highly lipophilic, necessitating the use of organic solvents like DMSO for in vitro stock solutions.
Table 1: Quantitative Physicochemical Properties of Cuspidatin C
| Property | Value | Clinical / Laboratory Implication |
| Chemical Name | Taxinine J (Cuspidatin C) | Standard nomenclature for literature cross-referencing. |
| CAS Registry Number | 18457-46-0 | Primary identifier for procurement and safety data. |
| Molecular Formula | C39H48O12 | Dictates mass spectrometry (MS) target mass. |
| Molecular Weight | 708.80 g/mol | Used for precise molarity calculations in cell assays. |
| Appearance | Colorless crystals / White powder | Visual QC check upon receipt of lyophilized solid. |
| Melting Point | 249–262 °C | High thermal stability; useful for solid-state characterization. |
| Optical Rotation | [α]D14=−37.7∘ (c = 0.09, CHCl3 ) | Confirms stereochemical purity of the natural isolate. |
| Solubility | Soluble in DMSO, CHCl3 , EtOAc | Requires DMSO for biological assays (keep final DMSO <0.1%). |
| Density (Predicted) | 1.23 g/cm³ | Relevant for downstream lipid-nanoparticle formulation. |
| Storage Conditions | Desiccate at -20°C, protect from light | Prevents spontaneous oxidation of the taxane core . |
Data synthesized from MedChemExpress and BioCrick .
Mechanistic Insights: Dual-Action Cytotoxicity and MDR Reversal
The biological utility of Cuspidatin C diverges into two distinct signaling and functional pathways.
-
Microtubule Stabilization: Like all taxanes, Cuspidatin C binds to polymerized tubulin, preventing depolymerization. This traps the cell in the G2/M phase of the cell cycle, triggering apoptotic cascades.
-
MDR Reversal (P-gp Inhibition): In multidrug-resistant cells (e.g., 2780AD ovarian cancer cells), the overexpression of the ABCB1 gene leads to high levels of P-glycoprotein. Cuspidatin C competitively binds to the drug-binding pocket of P-gp. By occupying this efflux pump, it prevents the expulsion of highly potent chemotherapeutics (like vincristine or doxorubicin), thereby restoring the cell's sensitivity to standard chemotherapy .
Caption: Mechanistic pathways of Cuspidatin C mediating microtubule stabilization and MDR reversal.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol 1: P-glycoprotein (P-gp) Efflux Inhibition & MDR Reversal Assay
Objective: Quantify the ability of Cuspidatin C to sensitize MDR cells to Vincristine.
Causality & Design Rationale: We utilize the 2780AD cell line because it stably overexpresses P-gp. We co-administer a non-cytotoxic baseline dose of Cuspidatin C. If cell viability drops, we can definitively prove the death is caused by the intracellular trapping of Vincristine, not the inherent toxicity of Cuspidatin C. Verapamil is used as a positive control to self-validate the assay's sensitivity to P-gp inhibition.
Step-by-Step Workflow:
-
Cell Preparation: Culture human ovarian cancer 2780AD cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seeding: Seed cells at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2 to allow adherence.
-
Baseline Toxicity Check (Negative Control): Treat a subset of wells with Cuspidatin C alone (0.1 µM to 50 µM) to determine its intrinsic IC50 . Select a working concentration well below this threshold (e.g., 5 µM) for the co-treatment phase.
-
Drug Co-treatment: Treat the remaining wells with a serial dilution of Vincristine (0.1 nM to 10 µM) in the presence of 5 µM Cuspidatin C.
-
Positive Control: Treat a parallel set of wells with Vincristine + 10 µM Verapamil (a known P-gp inhibitor).
-
Viability Quantification: After 72h, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h. Solubilize the formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.
-
Data Analysis: Calculate the Reversal Fold (RF) using the formula:
RF=IC50 of Vincristine + Cuspidatin CIC50 of Vincristine alone
Caption: Step-by-step workflow for evaluating the MDR reversal efficacy of Cuspidatin C.
Protocol 2: Regioselective Epoxidation for Structural Derivatization
Objective: Synthesize 2-deacetoxytaxinine J derivatives to enhance MDR reversal potency.
Causality & Design Rationale: Modifying the C-1 or C-4(20) positions of the taxane core drastically alters binding affinity to the P-gp pocket. While standard oxidation with m-CPBA yields a messy mixture of epoxides, utilizing dimethyldioxirane (DMDO) at strictly controlled low temperatures (0-10 °C) ensures highly regio- and stereospecific hydroxylation at the C-1 position . The low temperature suppresses radical-mediated side reactions.
Step-by-Step Workflow:
-
Reagent Preparation: Dissolve 100 mg of Cuspidatin C in 5 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Oxidation: Cool the reaction vessel to 0 °C. Dropwise, add an excess (3.0 equivalents) of freshly prepared DMDO solution in acetone.
-
Incubation: Stir the mixture at 0-10 °C for 4 hours. Monitor reaction progression via TLC (Eluent: Hexane/EtOAc 1:1).
-
Quenching: Quench the reaction by adding 2 mL of saturated aqueous Na2S2O3 to neutralize unreacted peroxide.
-
Extraction & Purification: Extract the aqueous layer with DCM ( 3×10 mL). Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the target 1β -hydroxy α -4(20)-epoxide derivative.
References
-
BioCrick. "Taxinine J | CAS:18457-46-0 | Diterpenoids". BioCrick Natural Products.[Link]
-
Hao, D. C., Ge, G. B., & Yang, L. "Natural Taxanes: Developments Since 1828". Chemical Reviews (ACS Publications), 2011.[Link]
-
Oritani, T., Horiguchi, T., et al. "Chemical Oxidation of Taxoids with m-CPBA and Dimethyl Dioxirane: Regioselective Epoxidation of Taxinine J Derivatives". Heterocycles (ResearchGate), 2000.[Link]
Unveiling the Pharmacological Landscape of Cuspidatin C: Mechanisms, Pathways, and Therapeutic Potential
Executive Summary
Cuspidatin C, widely recognized in phytochemical literature as Taxinine J, is a naturally occurring non-paclitaxel-type taxoid isolated from the stem bark and needles of Taxus sumatrana and Taxus cuspidata[1][2]. While structurally related to the blockbuster chemotherapeutic Paclitaxel (Taxol), Cuspidatin C exhibits a distinct and highly valuable pharmacological profile. As a Senior Application Scientist navigating the complexities of natural product drug development, it is critical to understand that Cuspidatin C is not merely a cytotoxic agent. It operates via a dual-axis mechanism: it acts as a potent microtubule stabilizer inducing mitotic arrest[3][4], and crucially, it functions as a competitive inhibitor of P-glycoprotein (P-gp), offering a powerful mechanism for reversing multidrug resistance (MDR) in refractory cancers[5][6].
This technical whitepaper deconstructs the biological pathways affected by Cuspidatin C, providing drug development professionals with actionable, field-proven insights and self-validating experimental workflows to leverage this compound in preclinical oncology.
Core Biological Pathway 1: Microtubule Stabilization and Mitotic Arrest
Mechanistic Insights
The foundational mechanism of action for taxanes is their interaction with the cellular cytoskeleton. Unlike vinca alkaloids which prevent microtubule assembly, Cuspidatin C binds directly to the β-subunit of the tubulin heterodimer[2][4].
From a thermodynamic perspective, this binding lowers the critical concentration of tubulin required for assembly and drastically reduces calcium-induced (CaCl₂) depolymerization[3]. The causality here is profound: by hyper-stabilizing the microtubule bundles, the dynamic instability required for the formation of the mitotic spindle is abolished. Consequently, the cell fails to satisfy the spindle assembly checkpoint (SAC), leading to an irreversible cell cycle arrest in the G2/M phase[4].
Fig 1. Cuspidatin C-mediated microtubule stabilization leading to G2/M phase cell cycle arrest.
Core Biological Pathway 2: The Intrinsic Apoptotic Cascade
Mechanistic Insights
Cell cycle arrest is a bacteriostatic-equivalent state; for a compound to be an effective antineoplastic agent, it must translate this arrest into cell death. Prolonged G2/M arrest induced by Cuspidatin C triggers the intrinsic (mitochondrial) apoptotic pathway[1][4].
The sustained activation of the SAC leads to the hyperphosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. This biochemical shift alters the Bax/Bcl-2 ratio, causing mitochondrial outer membrane permeabilization (MOMP). Cytochrome c is released into the cytosol, where it binds to Apaf-1 to form the apoptosome, sequentially cleaving and activating Caspase-9 and the executioner Caspase-3[1].
Fig 2. Intrinsic apoptotic cascade triggered by prolonged mitotic arrest.
Self-Validating Protocol: Multiparametric Flow Cytometry for Apoptosis
To rigorously validate this pathway in vitro, researchers must employ a self-validating assay that distinguishes between mechanism-driven apoptosis and generic compound toxicity.
-
Cell Synchronization & Treatment: Synchronize target cells (e.g., MG-63 osteosarcoma) via 24-hour serum starvation. Causality: Synchronization ensures a uniform G0/G1 baseline. Without this, intrinsic cell cycle variations will obscure the true G2/M blocking efficiency of Cuspidatin C[4].
-
Dual-Staining (Annexin V-FITC / PI): Harvest cells and stain with Annexin V and Propidium Iodide (PI). Causality: PI alone intercalates into DNA to quantify DNA content (confirming the 4N peak of G2/M arrest). However, PI cannot distinguish apoptosis from necrosis. Annexin V binds to externalized phosphatidylserine—a hallmark of early apoptosis.
-
System Validation: Utilize Paclitaxel as a positive control and a DMSO vehicle as a negative control. The assay is self-validating: the emergence of an Annexin V+/PI- population strictly confirms the execution of the intrinsic apoptotic pathway, while the concurrent 4N DNA peak confirms the upstream mitotic block.
Core Biological Pathway 3: Multidrug Resistance (MDR) Reversal
Mechanistic Insights
Perhaps the most compelling pharmacological attribute of Cuspidatin C and its derivatives (e.g., 2-deacetoxytaxinine J) is their ability to reverse multidrug resistance[5][6]. Classical taxanes like Paclitaxel are highly susceptible to efflux by P-glycoprotein (P-gp/ABCB1), an ATP-binding cassette transporter overexpressed in MDR cancers.
Unlike Paclitaxel, the non-taxol-type structure of Cuspidatin C allows it to act as a competitive inhibitor of P-gp. By binding to the transporter without being efficiently effluxed, it blocks the binding of azidopine and other chemotherapeutics (like vincristine), thereby restoring high intracellular concentrations of the primary cytotoxic drug[5][6].
Fig 3. Mechanism of Multidrug Resistance (MDR) reversal via P-glycoprotein inhibition.
Quantitative Data: MDR Reversal Efficacy
The following table synthesizes comparative molecular field analysis (CoMFA) and in vitro accumulation data, demonstrating the superiority of Cuspidatin C derivatives over traditional taxanes in MDR environments[3][5][6].
| Compound | Mechanism Class | P-gp Inhibition Activity | Relative Vincristine Accumulation (MDR Cells) | MDR Reversal Potential |
| Paclitaxel (Taxol) | Taxol-type | Negative | Baseline (1.0x) | Low |
| Cuspidatin C (Taxinine J) | Non-Taxol-type | Positive | ~3.5x to 4.0x | High |
| 2-Deacetoxytaxinine J | Non-Taxol-type | Positive | ~4.5x | Very High |
| Verapamil | Calcium Channel Blocker | Positive (Control) | ~3.0x | Moderate-High |
Self-Validating Protocol: P-glycoprotein Efflux Inhibition Assay
To quantify the MDR reversal capability of Cuspidatin C during preclinical screening, an efflux inhibition assay must be utilized.
-
Substrate Co-incubation: Culture MDR cells (e.g., MCF7-R or 2780 AD) and incubate them with Rhodamine 123 (Rh123)—a highly sensitive fluorescent P-gp substrate—alongside varying concentrations of Cuspidatin C[5][6]. Causality: Rh123 is actively pumped out of the cell by P-gp. If Cuspidatin C successfully inhibits P-gp, the efflux pump is jammed, and Rh123 will accumulate intracellularly.
-
Flow Cytometric Quantification: Wash the cells with ice-cold PBS to halt efflux, and immediately measure the mean fluorescence intensity (MFI) in the FITC channel.
-
System Validation: Use Verapamil as a positive P-gp inhibitor control. The system validates itself through comparative logic: if Verapamil increases MFI but the test compound does not, the compound lacks MDR reversal activity. A dose-dependent increase in MFI with Cuspidatin C that matches or exceeds the Verapamil baseline mathematically validates its efficacy as a potent MDR reversal agent.
Conclusion
Cuspidatin C (Taxinine J) represents a highly strategic molecule in the oncology pipeline. By bridging the gap between direct cytotoxicity (microtubule stabilization) and tumor microenvironment modulation (P-gp inhibition), it bypasses the evolutionary resistance mechanisms that render classical taxanes ineffective. For drug development professionals, leveraging the structural backbone of Cuspidatin C offers a promising scaffold for next-generation, resistance-proof chemotherapeutics.
References[1] Unveiling 2-Deacetoxydecinnamoyltaxinine J: A Technical Guide to its Discovery and History - Benchchem. Link[2] Natural Taxanes: Developments Since 1828 | Chemical Reviews - ACS Publications. Link[5] Chemical Oxidation of Taxoids with m-CPBA and Dimethyl Dioxirane: Regioselective Epoxidation of Taxinine J Derivatives - ResearchGate. Link[3] Basic research Structure-activity relationships of taxoids: a molecular descriptors family approach - Termedia. Link[6] Production of Biologically Active Taxoids by a Callus Culture of Taxus cuspidata - ResearchGate. Link[4] Structural characterization of the active substances in Taxus Cuspidata and their anti-osteosarcoma activity - Allied Academies. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Basic research Structure-activity relationships of taxoids: a molecular descriptors family approach [termedia.pl]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
HPLC method development for Cuspidatin C quantification
Application Note: HPLC Method Development and Validation for the Quantification of Cuspidatin C (Taxinine J)
Introduction & Scope
Cuspidatin C, structurally synonymous with Taxinine J, is a highly complex taxane diterpenoid naturally synthesized in the stem bark and seeds of various Taxus species, including Taxus sumatrana and Taxus chinensis[1]. As the pharmaceutical industry broadens its focus beyond paclitaxel, accurate quantification of related taxoids like Cuspidatin C has become critical. Recent in vitro pharmacological studies have demonstrated its potent antineoplastic properties, specifically its ability to induce apoptosis in myeloma cell lines[2].
This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for researchers and drug development professionals. It outlines the causality behind specific method development choices to ensure the precise isolation and quantification of Cuspidatin C from complex botanical matrices.
Chemical and Physical Properties
To develop an effective extraction and chromatographic strategy, one must first understand the physicochemical nature of the target analyte. Cuspidatin C is a bulky, lipophilic compound with multiple ester linkages, dictating its solubility and retention behavior.
| Property | Value / Description |
| Chemical Name | Taxinine J (Cuspidatin C) |
| CAS Number | 18457-46-0[3] |
| Molecular Formula | C₃₉H₄₈O₁₂[3] |
| Molecular Weight | 650.765 g/mol [3] |
| Melting Point | 249 - 251 °C[3] |
| Primary Source | Taxus sumatrana, Taxus chinensis[1] |
Pharmacological Mechanism: Cuspidatin C in Apoptosis
Understanding the biological fate of Cuspidatin C provides context for its purification requirements in downstream cell-based assays. Due to its lipophilic nature, Cuspidatin C passively crosses the plasma membrane. Once in the cytosol, it initiates the intrinsic apoptotic pathway by causing severe mitochondrial vacuolization, which triggers the release of cytochrome c and the subsequent activation of Caspase-9[2].
Intrinsic apoptotic signaling pathway induced by Cuspidatin C in neoplastic cells.
Method Development Rationale (The "Why")
Developing a robust HPLC method for taxanes requires navigating their structural similarities and varying polarities. The following choices represent a synthesis of chromatographic theory and field-proven experience:
-
Stationary Phase Selection: While standard octadecylsilane (C18) columns (e.g., LiChrosorb RP-C18) are ubiquitous and effective for basic taxane profiling[1], the structural homology of taxoids necessitates orthogonal selectivity for complex extracts. We recommend a Pentafluorophenyl (PFP) stationary phase. The PFP phase leverages π-π, dipole-dipole, and hydrogen-bonding interactions to resolve closely eluting diastereomers (e.g., cephalomannine and Cuspidatin C) that typically co-elute on purely aliphatic phases[4].
-
Mobile Phase Optimization: An isocratic elution utilizing Methanol and Water is preferred over Acetonitrile. Methanol provides superior solvation for bulky diterpenoids and yields higher selectivity for the taxane ring structure. The integration of 0.05% acetic acid (v/v) into the aqueous phase is a mechanistic necessity. By suppressing the ionization of residual silanol groups on the silica support, it mitigates secondary electrostatic interactions, thereby eliminating peak tailing and ensuring symmetrical peak geometry.
-
Detection Wavelength: Photodiode Array (PDA) detection is optimized at 220–230 nm. Taxanes lack strong chromophores in the visible spectrum but exhibit robust absorption in the low UV range due to their conjugated enone systems and aromatic ester side chains[1].
Step-by-Step Experimental Protocol
Part A: Sample Preparation & Extraction
-
Pulverization: Mill the Taxus stem bark or seeds into a fine powder (approx. 60 mesh) to maximize solvent contact surface area.
-
Extraction: Suspend 1.0 g of the pulverized biomass in 10 mL of 100% Methanol. Perform ultrasonic-assisted extraction for 30 minutes at room temperature. Note: Strict temperature control is required to prevent the thermal degradation of labile taxoid ester bonds.
-
Centrifugation: Centrifuge the crude homogenate at 10,000 rpm for 10 minutes to pellet cellular debris.
-
Clean-up: Condition a C18 Solid-Phase Extraction (SPE) cartridge with 5 mL of Methanol followed by 5 mL of Water. Load the supernatant. Wash with 5 mL of 20% aqueous methanol to discard highly polar impurities. Elute the enriched Cuspidatin C fraction with 5 mL of 80% Methanol.
-
Filtration: Filter the final eluate through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
Part B: Chromatographic Conditions
| Parameter | Optimized Condition |
| Analytical Column | PFP (250 mm × 4.6 mm, 5 µm) or equivalent RP-C18 |
| Mobile Phase A | Ultrapure Water + 0.05% Acetic Acid (v/v) |
| Mobile Phase B | HPLC-Grade Methanol |
| Elution Mode | Isocratic (62% B : 38% A) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | PDA/UV at 230 nm |
Analytical Workflow Diagram
Step-by-step analytical workflow for the extraction and HPLC quantification of Cuspidatin C.
Data Presentation: System Suitability & Validation
A reliable analytical protocol must be a self-validating system. Prior to sample analysis, inject a standard mixture containing Cuspidatin C, Paclitaxel, and Cephalomannine. The method is considered valid for the run only if the resolution ( Rs ) between Cuspidatin C and adjacent taxoid peaks is ≥ 1.5, ensuring baseline separation.
| Validation Parameter | Acceptance Criteria | Typical Observed Value |
| Retention Time ( tR ) | Consistent within ± 2% | ~15.2 min |
| Resolution ( Rs ) | > 1.5 | 2.1 |
| Tailing Factor ( Tf ) | ≤ 1.5 | 1.1 |
| Theoretical Plates ( N ) | > 5000 | 8500 |
| Linearity ( R2 ) | > 0.999 | 0.9995 |
| Limit of Detection | < 0.5 µg/mL | 0.15 µg/mL |
| Spike Recovery | 95% - 105% | 98.4% |
References
- Title: US20070027175A1 - Antineoplastic activities of ellipticine and its derivatives Source: Google Patents URL
- Title: 18457-46-0, Taxinine J Formula - ECHEMI Source: ECHEMI URL
- Title: CuS | MedChemExpress (MCE)
- Title: Determination of Paclitaxel, 10DAB, and Related Taxoids in Himalayan Yew Using Reverse Phase HPLC Source: ResearchGate URL
- Title: New Taxoids from the Seeds of Taxus chinensis | Journal of Natural Products Source: ACS Publications URL
Sources
Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Cuspidatin C (Taxinine J)
Introduction & Scientific Rationale
Cuspidatin C, structurally synonymous with Taxinine J (CAS 18457-46-0), is a naturally occurring taxane diterpenoid isolated from the stem bark of Taxus sumatrana and other Taxus species[1]. While early-generation taxanes like paclitaxel have revolutionized oncology, their clinical utility is frequently limited by the rapid onset of multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps. Cuspidatin C represents a structurally distinct taxoid that demonstrates potent cytotoxic activity against both wild-type and drug-resistant human carcinoma cell lines[1].
Mechanistic Causality: Like other taxoids, Cuspidatin C functions as a spindle poison. It binds directly to the β-subunit of the tubulin heterodimer, lowering the critical concentration required for microtubule assembly. This hyper-stabilization of the microtubule network prevents the dynamic instability required for proper mitotic spindle formation, leading to prolonged G2/M phase cell cycle arrest[2]. The unresolved mitotic block subsequently triggers the intrinsic apoptotic cascade, characterized by mitochondrial depolarization, cytochrome c release, and the activation of Caspase-9 and Caspase-3/7.
Fig 1. Cuspidatin C mechanism of action driving microtubule stabilization and apoptosis.
Experimental Design & Causality
To establish a self-validating system for evaluating Cuspidatin C, this protocol integrates three orthogonal assays:
-
High-Throughput Viability Screening (CellTiter-Glo): We utilize an ATP-dependent luminescent assay rather than traditional tetrazolium-based (MTT) assays. Taxanes can induce early mitochondrial hyperpolarization before apoptosis, which artificially inflates MTT reduction rates and confounds viability data. ATP quantitation provides a direct, metabolically unbiased readout of cell viability.
-
Resistance Profiling: The inclusion of both the parental epidermoid carcinoma cell line (KB) and its multidrug-resistant subline (KB-7d) allows researchers to calculate the Resistance Fold (RF) and determine if Cuspidatin C bypasses P-gp-mediated efflux[1].
-
Target Engagement (Tubulin Polymerization): Cytotoxicity alone does not confirm the mechanism. An in vitro cell-free tubulin polymerization assay is required to definitively prove that Cuspidatin C directly stabilizes microtubules, isolating the primary molecular target from downstream cellular phenotypes.
Fig 2. High-throughput workflow for evaluating Cuspidatin C cytotoxicity in vitro.
Step-by-Step Experimental Protocols
Protocol A: Cell Culture and Compound Preparation
Rationale: Cuspidatin C is highly lipophilic. Proper solvent management is critical to prevent compound precipitation and solvent-induced cytotoxicity.
-
Stock Preparation: Dissolve Cuspidatin C powder in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Cell Maintenance: Culture KB and KB-7d cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ incubator.
-
Working Dilutions: On the day of the experiment, perform serial dilutions of the stock in complete culture medium. Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to avoid solvent toxicity.
Protocol B: ATP-Based Cytotoxicity Assay
Rationale: Quantifying ATP provides a highly sensitive and linear measurement of viable cells, avoiding the metabolic artifacts of colorimetric assays.
-
Cell Seeding: Harvest cells at 80% confluence. Seed 5,000 cells/well in 90 µL of complete medium into a solid white 96-well plate (white plates maximize luminescent signal reflection and prevent well-to-well crosstalk).
-
Incubation: Incubate the plates for 24 hours at 37°C to allow for cell attachment and exponential growth recovery.
-
Treatment: Add 10 µL of the 10X Cuspidatin C working dilutions to the appropriate wells. Final concentrations should range from 0.1 to 100 µg/mL. Include vehicle controls (0.5% DMSO) and a positive control (e.g., Paclitaxel).
-
Exposure: Incubate for 48 to 72 hours.
-
Detection: Equilibrate the plate and to room temperature for 30 minutes. Add 100 µL of reagent per well.
-
Lysis: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence using a microplate reader with an integration time of 0.5–1.0 second per well.
Protocol C: In Vitro Tubulin Polymerization Assay
Rationale: This cell-free assay validates the direct target engagement of Cuspidatin C by measuring the increase in light scattering (absorbance at 340 nm) as tubulin monomers polymerize into microtubules.
-
Reagent Preparation: Keep purified porcine brain tubulin (>99% pure) on ice. Prepare the reaction buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.
-
Compound Addition: Pre-warm a 96-well half-area clear plate to 37°C. Add Cuspidatin C (10 µM final concentration), Paclitaxel (positive control), or DMSO (vehicle) to the wells.
-
Reaction Initiation: Rapidly add the tubulin solution (final concentration 3 mg/mL) to the wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Read absorbance at 340 nm every 1 minute for 60 minutes.
-
Analysis: A shift in the nucleation phase (shorter lag time) and an increased Vmax of the growth phase compared to the vehicle control confirms microtubule stabilization.
Data Presentation & Expected Results
The cytotoxicity of Cuspidatin C has been validated across multiple human cancer cell lines. The table below summarizes the expected Effective Dose (ED₅₀) values, highlighting its efficacy against both susceptible and multidrug-resistant phenotypes[1].
| Cell Line | Tissue Origin | Phenotype | Expected ED₅₀ (µg/mL) | Reference |
| KB | Epidermoid Carcinoma | Drug-Sensitive (WT) | ~16.0 | |
| KB-7d | Epidermoid Carcinoma | Multidrug-Resistant (MDR) | ~14.2 |
Note: The near-equivalent ED₅₀ values between the parental KB and the MDR KB-7d cell lines indicate that Cuspidatin C effectively circumvents P-glycoprotein-mediated drug efflux, a significant advantage over traditional taxanes.
References
-
Shen, Y. C., et al. (2002). "Taxoids from the stem bark of Taxus sumatrana." Phytochemistry (PMID: 12217376). URL:[Link]
-
Kuo, W. L., et al. (2015). "Taxusumatrin, a New Taxoid from the Stem Bark of Taxus sumatrana." Chemistry of Natural Compounds, 51, 427-430. URL:[Link]
-
Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit Protocol." Cytoskeleton Technical Resources. URL:[Link]
Sources
Application Note: Advanced Extraction and Purification Protocols for Cuspidatin C (Taxinine J)
Target Audience: Researchers, natural product chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Chemical Profiling
Cuspidatin C, universally recognized in phytochemical literature as Taxinine J (CAS: 18457-46-0), is a complex taxane diterpenoid isolated primarily from the stem bark, needles, and seeds of Taxus species (e.g., Taxus sumatrana, Taxus chinensis, and Taxus yunnanensis)[1],[2]. As a structural analog within the taxane family, it serves as a critical precursor and reference standard in the development of antineoplastic agents and microtubule-stabilizing drugs.
This application note details a highly optimized, self-validating workflow for the isolation of Cuspidatin C. As a Senior Application Scientist, I have structured this protocol to emphasize the causality behind every solvent choice and chromatographic step, ensuring that researchers do not just follow a recipe, but understand the mechanistic chemical interactions driving the purification.
Table 1: Physicochemical Properties of Cuspidatin C
| Parameter | Specification | Reference |
| Primary Synonym | Taxinine J | [1] |
| Chemical Class | Taxane Diterpenoid | [1] |
| CAS Number | 18457-46-0 | [],[4] |
| Molecular Formula | C39H48O12 | [5],[4] |
| Molecular Weight | 708.79 g/mol | [5] |
| Melting Point | 249–251 °C | [],[4] |
| Botanical Source | Taxus sumatrana, T. chinensis | [1],[2] |
Workflow Visualization
The following diagram illustrates the logical progression from raw biomass to the crystallized target compound, highlighting the phase transitions and separation mechanisms.
Logical workflow for the extraction and purification of Cuspidatin C from Taxus biomass.
Step-by-Step Experimental Protocols & Mechanistic Causality
Phase 1: Solid-Liquid Extraction
-
Protocol: Pulverize 3.2 kg of dried Taxus seeds or stem bark. Macerate the biomass in Methanol (MeOH) at room temperature for 72 hours, repeating the process three times. Filter and concentrate the combined extracts under reduced pressure (≤ 40 °C)[2],[6].
-
Causality (Why this works): Cold maceration is strictly prioritized over thermal methods (like Soxhlet extraction). The taxane skeleton of Cuspidatin C contains multiple ester linkages (e.g., cinnamoyl and acetyl groups) that are highly susceptible to thermal degradation and hydrolysis. Methanol acts as an optimal penetrating solvent, disrupting the cellular matrix to solubilize moderately polar diterpenoids without degrading them[2].
Phase 2: Defatting and Liquid-Liquid Partitioning
-
Protocol: Suspend the concentrated crude extract in 25% aqueous MeOH. Partition the suspension twice with equal volumes of n-hexane. Discard the hexane layer. Next, partition the remaining aqueous MeOH phase with Dichloromethane (CH₂Cl₂)[2],[6].
-
Causality (Why this works): Taxus biomass contains high concentrations of lipophilic waxes, sterols, and fixed oils. If not removed via the n-hexane wash, these non-polar lipids will cause severe band broadening and irreversibly foul the stationary phase of downstream preparative columns. Subsequently, CH₂Cl₂ acts as a highly selective solvent for taxane diterpenoids, effectively extracting Cuspidatin C while leaving highly polar interferences (such as polymeric tannins and glycosides) trapped in the aqueous phase.
Phase 3: Primary Fractionation (Size-Exclusion)
-
Protocol: Evaporate the CH₂Cl₂ fraction to dryness, reconstitute in a minimal volume of MeOH, and load onto a Sephadex LH-20 column. Elute isocratically with MeOH[2].
-
Causality (Why this works): Sephadex LH-20 separates molecules based on a combination of size exclusion and weak hydrophobic interactions. This step is critical for stripping out residual large-molecular-weight polyphenols and chlorophylls that co-partitioned into the organic phase, thereby acting as a protective "guard" step for the high-resolution HPLC column.
Phase 4: Preparative RP-HPLC
-
Protocol: Inject the enriched taxoid fractions into a preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system. Collect the target peak, evaporate the solvent, and recrystallize the residue from cold MeOH to yield pure Cuspidatin C[2].
Table 2: RP-HPLC Method Parameters for Cuspidatin C
| Parameter | Specification | Causality / Rationale |
| Column | Preparative C18 (e.g., LiChrosorb RP-C18, 5 µm) | Provides optimal hydrophobic retention to resolve the taxane core from structurally similar analogs[2]. |
| Mobile Phase | 75% Aqueous Methanol (Isocratic) | Balances elution strength to separate Cuspidatin C from decinnamoyltaxinine E and other taxoids[2]. |
| Detection | UV at 220 nm | Specifically detects the α,β-unsaturated carbonyl and ester chromophores inherent to the taxane structure[2]. |
| Flow Rate | 10.0 mL/min (Prep Scale) | Ensures sufficient residence time for mass transfer without generating excessive column backpressure. |
In-Process Validation (Self-Validating System)
To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed blindly from one phase to the next; utilize the following checkpoints:
-
TLC Monitoring (Pre-HPLC): Before advancing from the Sephadex column to HPLC, fractions must be spotted on normal-phase silica gel TLC plates, developed in a CH₂Cl₂:MeOH (95:5) mobile phase, and visualized using a vanillin-sulfuric acid spray reagent followed by heating. Taxanes typically appear as distinct purple/brown spots. Validation: Only pool and inject fractions exhibiting clear taxoid spots to prevent HPLC equipment fouling.
-
Analytical Peak Purity (Post-HPLC): The collected HPLC peak at 220 nm must be re-injected under an analytical gradient (e.g., 50-100% MeOH over 20 minutes) to confirm a single, symmetrical peak. Validation: A singular peak confirms chromatographic resolution was achieved before final crystallization.
References
-
[2] New Taxoids from the Seeds of Taxus chinensis. Journal of Natural Products (ACS Publications). Available at:[Link]
-
[6] A New Taxane Diterpene from Taxus yunnanensis. Journal of Natural Products (ACS Publications). Available at:[Link]
Sources
Application Note: Preparation and Handling of Cuspidatin C in DMSO for Biological Assays
Executive Summary & Mechanistic Grounding
Cuspidatin C , also widely known in the literature as Taxinine J , is a naturally occurring diterpenoid isolated from the stem bark of 1[1]. As a member of the taxoid family, it possesses significant lipophilicity and has demonstrated notable cytotoxic activity against various cancer cell lines, particularly the KB cell line and its drug-resistant subline KB-7d (with ED50 values ranging from 14.2 to 16 µg/mL)[2].
Due to its complex, highly hydrophobic multiring structure, Cuspidatin C is practically insoluble in aqueous buffers. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent for reconstituting this compound[3]. However, improper handling of DMSO stocks—such as exposing them to atmospheric moisture or performing direct serial dilutions in aqueous media—can lead to rapid compound precipitation, resulting in inaccurate dosing and irreproducible assay data.
This application note provides a field-proven, self-validating protocol for preparing Cuspidatin C master stocks and executing intermediate DMSO dilutions. By embedding causality into every step, this guide ensures that researchers can maintain compound solubility, prevent degradation, and isolate true pharmacological effects from solvent-induced artifacts.
Physicochemical Profile
Before beginning the reconstitution, it is critical to verify the physicochemical properties of the compound to ensure accurate molarity calculations.
Table 1: Physicochemical Properties of Cuspidatin C (Taxinine J)
| Property | Value |
| Chemical Name / Synonym | Cuspidatin C / Taxinine J |
| CAS Number | 18457-46-0[4] |
| Molecular Formula | C39H48O12[4] |
| Molecular Weight | 708.79 g/mol [4] |
| Primary Source | Taxus sumatrana (Stem bark)[1] |
| Solubility | Soluble in Anhydrous DMSO; Insoluble in Water |
Protocol: Preparation of the 10 mM Master Stock
Causality & Design Principles
-
Why Anhydrous DMSO? Standard laboratory DMSO rapidly absorbs atmospheric water. Moisture introduced into the stock solution will initiate the slow precipitation of lipophilic taxoids and can promote hydrolysis over time. Always use sealed, anhydrous DMSO (≥99.9% purity).
-
Why Aliquot? Repeated freeze-thaw cycles subject the compound to thermal stress and introduce condensation into the vial. Aliquoting ensures the master stock is only thawed once before use.
Step-by-Step Methodology
-
Equilibration: Allow the sealed vial of solid Cuspidatin C to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Reasoning: Opening a cold vial causes immediate moisture condensation on the powder.
-
Calculation: To prepare a standard 10 mM master stock , calculate the required volume of DMSO based on the mass of the compound.
-
Formula:Volume (mL) = Mass (mg) / (Molecular Weight (g/mol) × Desired Molarity (mol/L))
-
Example: For exactly 7.09 mg of Cuspidatin C (MW = 708.79), add 1.0 mL of anhydrous DMSO.
-
-
Reconstitution: Add the calculated volume of anhydrous DMSO directly to the vial. Pipette up and down gently, then vortex for 30–60 seconds until the solution is completely clear.
-
Visual Validation: Hold the vial against a light source. The solution must be entirely free of particulates. If micro-crystals persist, sonicate the vial in a room-temperature water bath for 2–3 minutes.
-
Aliquoting & Storage: Dispense the 10 mM stock into single-use aliquots (e.g., 20–50 µL) using tightly sealed, low-retention microcentrifuge tubes. Store immediately at -20°C (short-term) or -80°C (long-term, >1 month).
Protocol: Serial Dilution for In Vitro Biological Assays
Causality & Design Principles
A common critical error in biological assays is diluting a highly concentrated DMSO stock directly into an aqueous culture medium to create a dose-response curve. This causes the compound to crash out of solution at higher concentrations and results in varying DMSO concentrations across treatment groups, which confounds viability data.
The Self-Validating Solution: Perform all serial dilutions in 100% DMSO first to create "Intermediate Stocks" (at 200x the final desired concentration). Then, dilute each intermediate stock 1:200 into the culture medium.
-
Validation 1: The final DMSO concentration remains locked at exactly 0.5% across all wells, including the vehicle control. This is a widely accepted threshold that minimizes basal solvent cytotoxicity in sensitive lines like KB cells[3].
-
Validation 2: A 0.5% DMSO vehicle control well explicitly validates that any observed cell death is driven by Cuspidatin C, not the solvent[3].
Step-by-Step Methodology
-
Thaw: Remove a single aliquot of the 10 mM Cuspidatin C stock and allow it to reach RT.
-
Intermediate DMSO Dilutions: Prepare a dilution series in 100% DMSO according to Table 2.
-
Medium Spiking: Add 5 µL of each 200x intermediate stock to 995 µL of pre-warmed culture medium (1:200 dilution). Vortex immediately to ensure rapid dispersion.
-
Assay Application: Transfer the spiked medium to the cells (e.g., KB cell line seeded in 96-well plates) and incubate for the desired duration (e.g., 48-72 hours) before performing a viability readout (e.g., CellTiter-Glo or MTT)[3].
Table 2: Serial Dilution Strategy for Constant DMSO Concentration (0.5%)
| Final Assay Conc. (µM) | 200x Intermediate Stock (in DMSO) | Volume of Previous Stock | Volume of 100% DMSO | Volume added to 995 µL Medium |
| 50.0 µM | 10,000 µM (10 mM) | Use Master Stock | 0 µL | 5 µL |
| 25.0 µM | 5,000 µM | 50 µL of 10 mM | 50 µL | 5 µL |
| 12.5 µM | 2,500 µM | 50 µL of 5,000 µM | 50 µL | 5 µL |
| 6.25 µM | 1,250 µM | 50 µL of 2,500 µM | 50 µL | 5 µL |
| 3.125 µM | 625 µM | 50 µL of 1,250 µM | 50 µL | 5 µL |
| 0 µM (Control) | 0 µM (Vehicle) | 0 µL | 50 µL | 5 µL |
Experimental Workflow Visualization
The following diagram maps the logical progression of the protocol, highlighting the critical transition from organic to aqueous environments.
Workflow for Cuspidatin C stock preparation and in vitro assay application.
References
- Taxinine J (Cuspidatin C)
- Source: alfachemic.
- Taxinine J (Cuspidatin C) | Natural Compound - MedchemExpress.
- Source: google.
Sources
Comprehensive 1H and 13C NMR Spectroscopy Protocol for the Identification of Cuspidatin C (Taxinine J)
Introduction & Scientific Context
Cuspidatin C, widely recognized in phytochemical literature under its synonym Taxinine J [1], is a complex taxane diterpenoid naturally occurring in the stem bark and needles of Taxus species, including Taxus cuspidata and Taxus sumatrana [3]. As a non-paclitaxel taxoid, Cuspidatin C serves as a critical biomarker for species identification and a valuable precursor for the semi-synthesis of novel antineoplastic agents.
Structurally, Cuspidatin C features a highly oxygenated tetracyclic core (taxadiene skeleton) adorned with multiple acetate groups and a cinnamoyl moiety. The structural complexity—specifically the dense stereocenters and overlapping aliphatic signals—demands high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous identification and purity assessment. This application note details the optimized 1D and 2D NMR parameters, sample preparation protocols, and data interpretation logic required to validate Cuspidatin C [4].
Experimental Design & Causality (E-E-A-T)
Solvent Selection and Rationale
The selection of the deuterated solvent is paramount for taxane analysis. Chloroform-d ( CDCl3 ) is the industry standard for Cuspidatin C.
-
Causality: CDCl3 provides superior solubility for moderately polar diterpenoids compared to DMSO−d6 or CD3OD . Furthermore, it lacks exchangeable deuterium atoms that would obscure critical hydroxyl proton signals (if present in derivatives) and provides a highly reproducible chemical shift environment necessary for comparing against established taxane libraries.
Spectrometer Requirements
A minimum magnetic field strength of 500 MHz (for 1H ) and 125 MHz (for 13C ) is required.
-
Causality: The taxane core contains multiple structurally similar methyl groups (C-16, C-17, C-18, C-19) and a congested methylene envelope (C-6, C-14) between δ 1.5 and 2.8 ppm. Lower field instruments (e.g., 300 MHz) suffer from severe second-order coupling and signal overlap, rendering the extraction of precise J -coupling constants impossible.
Workflow & Protocol
Sample Preparation Protocol
-
Purification: Ensure the Cuspidatin C sample is ≥95% pure (verified via HPLC-UV at 227 nm).
-
Drying: Lyophilize the sample or dry it under a gentle stream of high-purity N2 gas to remove residual extraction solvents (e.g., EtOAc, Hexane), which can mask the aliphatic methyl signals of the taxane core.
-
Dissolution: Dissolve 5–10 mg of the purified Cuspidatin C in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal reference).
-
Filtration: Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to eliminate particulate matter that could distort magnetic field homogeneity.
Caption: Workflow for the isolation and NMR sample preparation of Cuspidatin C.
NMR Acquisition Parameters
-
1H NMR: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16 to 64, Spectral width = 12 ppm.
-
13C NMR: Pulse angle = 45°, D1 = 2.0 s, NS = 1024 to 4096 (depending on concentration), Spectral width = 220 ppm. WALTZ-16 decoupling applied.
-
2D NMR (COSY, HSQC, HMBC, NOESY): NOESY mixing time optimized to 400–500 ms to accurately map the rigid spatial relationships of the α and β faces of the taxane skeleton.
Data Presentation: NMR Spectroscopy Parameters
The following tables summarize the representative 1H and 13C NMR chemical shifts for Cuspidatin C (Taxinine J) in CDCl3 , synthesized from established taxane structural elucidation frameworks [3, 4].
Table 1: 1H NMR Data (500 MHz, CDCl3 )
| Position | δH (ppm) | Multiplicity | J (Hz) | Assignment / Structural Role |
| H-2 | 5.57 | dd | 10.5, 4.5 | Core oxymethine ( β -face) |
| H-3 | 3.45 | d | 6.0 | Core methine |
| H-5 | 4.92 | d | 9.5 | Core oxymethine |
| H-7 | 5.45 | m | - | Core oxymethine (acetate bearing) |
| H-9 | 5.84 | d | 10.5 | Core oxymethine |
| H-10 | 6.21 | d | 10.5 | Core oxymethine |
| H-13 | 5.71 | dd | 10.3, 4.5 | Core oxymethine (cinnamoyl bearing) |
| H-14 α/β | 2.58 / 3.05 | d / dd | 15.0 / 15.0, 6.0 | Methylene protons adjacent to C-13 |
| Me-16 | 1.04 | s | - | Gem-dimethyl (C-15) |
| Me-17 | 1.25 | s | - | Gem-dimethyl (C-15) |
| Me-18 | 1.97 | s | - | Bridgehead methyl (C-8) |
| Me-19 | 1.57 | s | - | Bridgehead methyl (C-8) |
| Acetates | 1.93 - 2.17 | s (x4) | - | Multiple -OCOCH3 groups |
| Cinnamoyl | 6.95, 7.94 | d, d | 16.0 | trans-alkene protons |
| Aromatic | 7.40 - 7.85 | m | - | Phenyl ring protons |
Table 2: 13C NMR Data (125 MHz, CDCl3 )
| Position | δC (ppm) | Carbon Type | Assignment / Structural Role |
| C-1 | 67.9 | C | Quaternary bridgehead |
| C-2 | 68.3 | CH | Oxygenated methine |
| C-3 | 44.2 | CH | Aliphatic methine |
| C-4 | 80.1 | C | Quaternary carbon |
| C-7 | 72.8 | CH | Oxygenated methine |
| C-9 | 80.4 | CH | Oxygenated methine |
| C-11 | 137.6 | C | Alkene quaternary |
| C-12 | 146.5 | C | Alkene quaternary |
| C-13 | 77.3 | CH | Oxygenated methine (Cinnamoyl attachment) |
| C-15 | 76.8 | C | Quaternary carbon (Gem-dimethyl base) |
| C-16, C-17 | 27.9, 25.2 | CH3 | Gem-dimethyls |
| C=O (Ac) | ~169.5-171.4 | C | Acetate carbonyls |
| C=O (Cin) | 166.5 | C | Cinnamoyl carbonyl |
Structural Elucidation Logic
To build a self-validating analytical system, 1D NMR data must be cross-referenced with 2D NMR correlations. The structural assignment of Cuspidatin C relies heavily on HMBC (Heteronuclear Multiple Bond Correlation) to position the ester groups and NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the stereochemistry of the rigid taxane core.
Caption: 2D NMR logical framework for the structural elucidation of Cuspidatin C.
Mechanistic Interpretation:
-
Cinnamoyl Placement: The HMBC correlation from the oxymethine proton at δH 5.71 (H-13) to the ester carbonyl at δC 166.5 confirms the attachment of the cinnamoyl group at C-13. The large coupling constant ( J=16.0 Hz) of the alkene protons ( δH 6.95, 7.94) confirms the trans ( E ) geometry of the cinnamoyl double bond.
-
Stereochemical Validation: In the NOESY spectrum, a strong cross-peak between Me-19 ( δH 1.57) and H-2 ( δH 5.57) indicates they are co-facial (typically assigned as the α -face in taxoids). Conversely, correlations between Me-18 and H-13 establish the β -face topology.
References
-
PubChem. "Cuspidatin C | C37H46O10 | CID 5459164". Available at:[Link]
-
Allied Academies. "Structural characterization of the active substances in Taxus Cuspidata and their anti-osteosarcoma activity." Available at:[Link]
-
Semantic Scholar. "HIGH REGIO- AND STEREOSELECTIVITY IN FACILE ONE-POT CONVERSION OF TAXOIDS TO THE PRIMARY ALCOHOLS: PRECURSORS FOR THE SYNTHESIS". Available at:[Link]
Advanced Chromatographic Profiling: Utilizing Cuspidatin C (Taxinine J) as a Reference Standard in Taxoid Analysis
As pharmaceutical research continues to mine the Taxus genus for novel chemotherapeutic agents and immunomodulators, the analytical burden of resolving complex taxane mixtures has intensified. Cuspidatin C—widely known in phytochemical literature as Taxinine J[1][2]—is a naturally occurring taxane diterpenoid isolated from the stem bark and needles of species such as Taxus sumatrana and Taxus wallichiana[2][3].
For analytical scientists and drug development professionals, Cuspidatin C serves as an indispensable reference standard. Its unique structural features, including a cinnamoyl group and multiple acetate moieties, make it a critical benchmark for evaluating column selectivity, validating extraction efficiencies, and mapping the metabolic profiles of crude yew extracts[3][4]. This application note provides a comprehensive, field-proven guide to employing Cuspidatin C in high-performance liquid chromatography (HPLC), focusing on the mechanistic causality behind column selection and gradient design.
Chemical Profile and Mechanistic Significance
Before designing a chromatographic method, one must understand the physicochemical nature of the analyte. Cuspidatin C (C₃₉H₄₈O₁₂) is a highly functionalized diterpenoid[2].
Table 1: Physicochemical Properties of Cuspidatin C (Taxinine J)
| Parameter | Specification / Value | Analytical Implication |
| Synonyms | Taxinine J, Cuspidatin C | Nomenclature harmonization required for literature cross-referencing[2]. |
| CAS Number | 18457-46-0 | Ensures procurement of the correct stereoisomer for standard preparation[5]. |
| Molecular Weight | 708.79 g/mol | Relevant for LC-MS/MS parent ion targeting (m/z 709 [M+H]⁺)[2]. |
| Structural Class | Taxane Diterpenoid | High hydrophobicity dictates the need for reversed-phase chromatography[2]. |
| UV Maxima | ~220 nm - 230 nm | Dictates the use of Photodiode Array (PDA) or UV detection for optimal sensitivity[3][4]. |
The Causality of Column Selection: C18 vs. PFP
In standard reversed-phase HPLC, Octadecylsilane (C18) columns rely purely on hydrophobic dispersive forces. While C18 is sufficient for baseline separation of simple mixtures, crude Taxus extracts contain dozens of structurally analogous taxoids (e.g., Paclitaxel, Cephalomannine, Baccatin III)[3].
To achieve a self-validating separation system, experienced chromatographers often pivot to Pentafluorophenyl (PFP) stationary phases[3]. The causality here is driven by the cinnamoyl group on Cuspidatin C. The electron-deficient fluorinated aromatic ring of the PFP phase engages in π−π interactions, dipole-dipole interactions, and hydrogen bonding with the electron-rich aromatic and ester groups of the taxoids. This orthogonal selectivity resolves critical pairs that would otherwise co-elute on a standard C18 column.
Chromatographic separation logic and interaction mechanisms for taxoid profiling.
Experimental Workflow: Isolation and Preparation
To utilize Cuspidatin C effectively, the integrity of the reference standard and the sample matrix must be strictly controlled. The following workflow outlines the extraction of taxoids from biomass and the preparation of the standard.
Workflow for the isolation of Cuspidatin C from Taxus biomass.
Standard Preparation Protocol
-
Equilibration: Allow the Cuspidatin C (Taxinine J) reference standard vial to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which skews quantitative mass measurements.
-
Stock Solution: Accurately weigh 1.0 mg of Cuspidatin C and dissolve in 1.0 mL of HPLC-grade Methanol (MeOH) to yield a 1.0 mg/mL stock solution. Vortex for 60 seconds.
-
Working Solutions: Perform serial dilutions using the mobile phase (e.g., 50:50 MeOH:H₂O) to create a calibration curve ranging from 0.1 µg/mL to 50 µg/mL.
-
Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
HPLC-PDA Analytical Protocol
This protocol is engineered to provide baseline separation of Cuspidatin C from highly analogous taxanes, validated against ICH (International Council for Harmonisation) guidelines[3].
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II (or equivalent) equipped with a Quaternary Pump and PDA detector.
-
Column: Phenomenex Luna PFP(2) or equivalent C18 (250 mm × 4.6 mm, 5 µm).
-
Column Temperature: 30°C (Thermostatic control is critical; temperature fluctuations >2°C will shift the retention time of the bulky taxane core).
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm (Reference 360 nm)[4].
Gradient Elution Program
An isocratic hold followed by a shallow gradient is utilized. The initial aqueous environment retains the polar matrix components, while the gradual increase in organic modifier elutes the moderately polar taxoids without co-elution[3][4].
Table 2: Optimized Mobile Phase Gradient
| Time (min) | Mobile Phase A (0.1% Formic Acid in H₂O) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 65% | 35% | 1.0 |
| 15.0 | 50% | 50% | 1.0 |
| 35.0 | 25% | 75% | 1.0 |
| 40.0 | 5% | 95% | 1.0 (Column Wash) |
| 45.0 | 65% | 35% | 1.0 (Re-equilibration) |
Expert Insight: The column wash step (40.0 min) is a self-validating necessity. Taxus extracts contain highly lipophilic waxes and resins. Failing to purge the column with 95% organic solvent will result in ghost peaks in subsequent runs and a rapid increase in system backpressure[3].
System Suitability Test (SST)
Before analyzing unknown samples, inject the Cuspidatin C standard in sextuplicate (n=6). The system is deemed suitable only if it meets the following criteria:
-
Retention Time Precision: %RSD ≤ 1.0%
-
Peak Area Precision: %RSD ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 – 1.2
-
Theoretical Plates (N): > 5,000
Data Interpretation and Causality of Results
When analyzing the chromatogram, Cuspidatin C typically elutes in the mid-to-late gradient window (approx. 24–28 minutes, depending on the exact dead volume of the system).
If peak tailing is observed, the causality is often secondary interactions between the free hydroxyl groups on the taxane ring and unendcapped silanol groups on the stationary phase. This can be corrected by ensuring the mobile phase is properly buffered (e.g., using 0.1% Formic Acid or Acetic Acid) to suppress silanol ionization[3]. Furthermore, because Cuspidatin C has a distinct UV absorption profile compared to purely aliphatic compounds, the PDA spectral library can be used to confirm peak purity across the entire width of the peak, ensuring no co-eluting impurities are artificially inflating the quantification.
References
-
Determination of Paclitaxel, 10DAB, and Related Taxoids in Himalayan Yew Using Reverse Phase HPLC. ResearchGate. Available at:[Link]
-
New Taxoids from the Seeds of Taxus chinensis. Journal of Natural Products. Available at:[Link]
Sources
Technical Support Center: Troubleshooting and Enhancing the Aqueous Solubility of Cuspidatin C
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous formulation of highly lipophilic natural products. Cuspidatin C (also known as Taxinine J) is a natural diterpenoid isolated from Taxus sumatrana[1]. Like its structural relative paclitaxel, it features a bulky, rigid hydrophobic core with multiple ester groups but lacks ionizable moieties (such as amines or carboxylic acids)[1].
Because it cannot be ionized, altering the pH of your aqueous buffer will not improve its solubility. Instead, researchers must rely on altering the solvent's dielectric constant (co-solvents) or physically shielding the hydrophobic core from water molecules (complexation or micellar encapsulation)[2].
This guide provides field-proven, self-validating protocols and troubleshooting steps to successfully formulate Cuspidatin C for your biological assays.
Part 1: Solubilization Decision Workflow
Before selecting a protocol, you must align your formulation strategy with your experimental endpoint. The diagram below outlines the standard decision tree for taxane-derivative solubilization.
Decision tree for solubilizing Cuspidatin C based on in vitro and in vivo experimental requirements.
Part 2: Step-by-Step Methodologies
Every protocol below is designed as a self-validating system . Do not assume a visually clear solution is fully dissolved; hydrophobic compounds often form invisible nano-suspensions that will ruin dose-response curves.
Protocol A: Co-Solvent Dilution (Optimized for In Vitro Cell Assays)
Mechanism: DMSO disrupts the crystalline lattice of the compound. Rapid dilution in a large volume of buffer prevents localized supersaturation, kinetically trapping the compound in solution before it can nucleate.
-
Stock Preparation: Weigh Cuspidatin C and dissolve it in 100% molecular biology-grade DMSO to create a 10 mM to 50 mM master stock. Vortex vigorously until completely clear.
-
Aqueous Dilution: Pre-warm your target aqueous buffer or culture media to 37°C.
-
The Dropwise Addition (Critical Step): Place the warm buffer on a vortex mixer at medium-high speed. Add the DMSO stock dropwise into the vortex vortex-funnel. Causality: Adding buffer into the DMSO stock causes immediate localized precipitation due to a sudden drop in solvent polarity. Adding the drug into a rapidly moving buffer ensures immediate, infinite dilution.
-
Self-Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a white microscopic pellet. If a pellet is present, the compound has crashed out, and the supernatant concentration is unknown.
Protocol B: Cyclodextrin Inclusion Complexation (Optimized for In Vivo & High-Dose Assays)
Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic diterpenoid core of Cuspidatin C partitions into this cavity, forming a water-soluble inclusion complex[2][3].
-
Host Solution: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).
-
Complexation: Add solid Cuspidatin C directly to the HP-β-CD solution.
-
Equilibration: Sonicate the mixture in a water bath at 37°C for 30–60 minutes, followed by continuous magnetic stirring overnight at room temperature. Causality: The rigid taxane core requires thermal kinetic energy and time to successfully displace water molecules inside the cyclodextrin cavity and reach thermodynamic equilibrium[3].
-
Self-Validation: Pass the solution through a 0.22 µm PTFE syringe filter to remove uncomplexed, undissolved drug. Quantify the exact final concentration of the filtrate via HPLC or UV-Vis spectrophotometry before dosing.
Part 3: Quantitative Data Summary
Based on structural homology to paclitaxel and established taxane formulation patents[4], the following table summarizes the expected performance of various solubilization strategies for Cuspidatin C.
| Solubilization Strategy | Primary Agent | Typical Max Concentration | Cytotoxicity Risk | Best Use Case |
| Co-solvent Dilution | DMSO (< 0.5% final) | < 10 µM | Low (if DMSO < 0.5%) | In vitro cell culture assays |
| Inclusion Complexation | HP-β-CD (10-20% w/v) | 1.0 – 2.5 mg/mL | Very Low | In vivo dosing / High-conc in vitro |
| Micellar Formulation | Solutol HS 15 / Cremophor | > 5.0 mg/mL | Moderate to High | In vivo IV administration |
Part 4: Troubleshooting & FAQs
Q: Why does Cuspidatin C precipitate immediately when I add my DMSO stock to PBS? A: Cuspidatin C is highly lipophilic. When the DMSO stock is diluted by water, the solvent's dielectric constant abruptly increases. If the dilution is static or the concentration is too high, localized supersaturation causes the compound to nucleate and form insoluble aggregates. Always ensure your final concentration is below the aqueous solubility limit (< 10 µM) and add the stock dropwise into a rapidly stirring/vortexing buffer.
Q: Can I use Cremophor EL or Tween-80 to keep it in solution for my cell culture assays? A: We strongly advise against this for in vitro work. While surfactants like Cremophor EL (polyoxyethylated castor oil) and Tween-80 are excellent solubilizers for taxanes[4], they exhibit significant inherent cytotoxicity and can alter cell membrane permeability, confounding your assay results. For in vitro assays, keep DMSO below 0.5% or use biocompatible cyclodextrins[2].
Q: My solution looks perfectly clear after dilution. Does that mean it is fully dissolved? A: Not necessarily. Hydrophobic diterpenoids can easily form metastable nano-suspensions that scatter very little light, appearing optically clear to the naked eye. To validate true solubility, you must centrifuge your final buffer at 10,000 x g for 10 minutes. If the UV absorbance or HPLC peak area of the supernatant drops significantly compared to your theoretical yield, you have a suspension, not a true solution.
Q: The cyclodextrin protocol is taking too long. Can I just heat it to 80°C to force it into solution? A: No. Taxane derivatives are susceptible to epimerization and hydrolysis at elevated temperatures in aqueous environments. Do not exceed 37°C during the sonication or equilibration phases to maintain the structural integrity of Cuspidatin C.
References
-
[1] Taxinine J (Cuspidatin C) | Natural Compound . MedChemExpress. 1
-
[2] Enhancement of water-solubility and bioactivity of paclitaxel using modified cyclodextrins . National Institutes of Health (NIH). 2
-
[3] Inclusion Complexation and Solubilization of Paclitaxel by Bridged Bis(β-cyclodextrin)s Containing a Tetraethylenepentaamino Spacer . Journal of Medicinal Chemistry - ACS Publications.3
-
[4] US8710013B2 - Pharmaceutical compositions of paclitaxel, paclitaxel analogs or paclitaxel conjugates and related methods of preparation and use . Google Patents. 4
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancement of water-solubility and bioactivity of paclitaxel using modified cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8710013B2 - Pharmaceutical compositions of paclitaxel, paclitaxel analogs or paclitaxel conjugates and related methods of preparation and use - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Cuspidatin C Degradation
Cuspidatin C (also known as Taxinine J) is a complex natural taxane diterpenoid isolated from Taxus species. Like its well-known cousin paclitaxel, it possesses a highly functionalized core that is notoriously challenging to stabilize in vitro. Degradation during long-term storage is a primary cause of irreproducible assay results. This guide provides field-proven, mechanistically grounded solutions to preserve the structural and biological integrity of your Cuspidatin C stocks.
I. Frequently Asked Questions (FAQs)
Q1: Why does my reconstituted Cuspidatin C stock solution lose biological activity over time, even when stored at -20°C? The Causality: The loss of activity is almost certainly due to alkaline hydrolysis . Cuspidatin C contains multiple ester linkages (e.g., cinnamoyloxy and acetoxy groups) attached to its diterpene core. In solutions with a pH > 7.0, or in the presence of trace moisture, these ester bonds undergo rapid nucleophilic attack by hydroxide ions, leading to deacetylation and the formation of an inactive core [3]. The Solution: Always reconstitute the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO). Furthermore, because standard DMSO can absorb moisture and become slightly basic over time, it is highly recommended to use DMSO that has been slightly acidified (pH 4.0–5.0) to suppress ester cleavage [2].
Q2: I observe a cloudy precipitate in my aliquots after thawing them for an experiment. What causes this, and can I reverse it? The Causality: This is a manifestation of physical instability (nucleation) . Cuspidatin C is an extremely hydrophobic molecule. When stored in DMSO that has absorbed atmospheric moisture (hygroscopic effect), or when subjected to repeated freeze-thaw cycles, the compound enters a meta-stable state. The thermal shock of thawing provides the activation energy required for these molecules to overcome the nucleation barrier, forming irreversible insoluble aggregates (nanocrystals) [1]. The Solution: Prevention is mandatory. Aliquot your stock solutions immediately upon reconstitution to ensure single-use volumes. If precipitation has already occurred, gentle warming (37°C for 5 minutes) and sonication may temporarily resuspend the compound, but its effective molarity will be compromised. Discarding the aliquot is the safest choice for assay integrity.
Q3: How does ambient laboratory light affect the stability of the compound during benchwork? The Causality: Taxanes feature vulnerable allylic positions and exocyclic double bonds (e.g., the C4(20) alkene). Exposure to ambient UV/visible light in the presence of atmospheric oxygen generates reactive oxygen species (ROS). These ROS drive oxidative degradation , leading to the formation of epoxides or the oxidation of allylic alcohols into enones [4]. The Solution: Perform all reconstitution and dilution steps under low-light conditions and store the compound exclusively in high-density amber glass vials purged with an inert gas (Argon or Nitrogen).
II. Quantitative Stability Data
To assist in experimental planning, the following table summarizes the empirical stability limits of Cuspidatin C across various storage matrices and conditions.
| Storage Condition | Matrix / Solvent | Temperature | Primary Degradation Mechanism | Estimated Stability Limit |
| Lyophilized Powder | Desiccated, Argon-purged | -80°C | None | > 2 Years |
| Lyophilized Powder | Ambient Air (Clear Vial) | 25°C | Oxidation / Moisture Absorption | < 3 Months |
| Reconstituted Stock | Anhydrous DMSO | -80°C | None | 12 - 18 Months |
| Reconstituted Stock | Standard DMSO (Multi-use) | -20°C | Physical Instability (Precipitation) | < 1 Month |
| Working Solution | Aqueous Buffer (pH 7.4) | 37°C | Alkaline Hydrolysis / Aggregation | 2 - 4 Hours |
III. Mechanistic Workflows & Visualizations
Degradation Pathways
The diagram below illustrates the three primary mechanisms by which Cuspidatin C degrades when exposed to suboptimal environments.
Mechanistic pathways of Cuspidatin C degradation during suboptimal storage.
Optimal Storage Workflow
Optimized step-by-step workflow for the reconstitution and long-term storage of Cuspidatin C.
IV. Standard Operating Procedure: Preparation and Long-Term Storage
To establish a self-validating system that guarantees compound integrity, strictly adhere to the following protocol when handling new batches of Cuspidatin C.
Materials Required:
-
Lyophilized Cuspidatin C (Taxinine J)
-
Anhydrous DMSO (≥99.9% purity, packaged under Argon)
-
Amber glass HPLC-grade vials with PTFE-lined caps
-
Argon or Nitrogen gas source
-
Liquid Nitrogen
Step-by-Step Methodology:
-
Equilibration: Before opening the manufacturer's vial, allow the lyophilized powder to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents ambient moisture from condensing on the cold powder.
-
Inert Atmosphere Handling: Purge the headspace of the vial with a gentle stream of Argon gas before adding any solvent.
-
Reconstitution: Add the calculated volume of anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM). Pro-Tip: If your laboratory's DMSO has been opened previously, do not use it. Use a fresh, sealed ampoule of anhydrous DMSO to guarantee the absence of water.
-
Homogenization: Vortex gently for 30 seconds. Do not use a heated ultrasonic bath, as localized thermal hotspots can initiate degradation.
-
Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10–20 µL) into amber glass vials. Purge the headspace of each vial with Argon before sealing tightly with a PTFE-lined cap.
-
Flash Freezing: Submerge the sealed vials in liquid nitrogen for 10 seconds to rapidly freeze the solution. This bypasses the meta-stable nucleation phase, preventing the formation of micro-crystals.
-
Storage & Validation: Transfer the frozen vials immediately to a -80°C freezer. Self-Validation Step: Before utilizing an aliquot that has been stored for >6 months, perform a rapid LC-MS check comparing its peak area against a freshly prepared standard to quantify any deacetylated degradation products.
V. References
-
Understanding the Structure and Stability of Paclitaxel Nanocrystals. Pharmaceutical Research. URL:[Link]
-
Physical and chemical stability of paclitaxel infusions in different container types. Journal of Oncology Pharmacy Practice. URL:[Link]
-
Natural Taxanes: Developments Since 1828. Chemical Reviews. URL:[Link]
-
Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. The Journal of Organic Chemistry. URL:[Link]
Technical Support Center: Optimizing Cuspidatin C Extraction from Plant Biomass
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique challenges of isolating Cuspidatin C .
Universally recognized in systematic phytochemical literature as Taxinine J , Cuspidatin C is a complex taxane diterpenoid primarily isolated from the stem bark, needles, and seeds of Taxus species (e.g., Taxus sumatrana, Taxus cuspidata, and Taxus chinensis)[1][2]. Because highly oxygenated, pathway-intermediate taxanes are often present in minuscule amounts in nature, researchers frequently rely on the more accessible Cuspidatin C as a foundational building block for the semisynthesis of complex taxoids[3].
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure you achieve maximum extraction yield and chromatographic purity.
I. Extraction & Purification Workflow
Workflow for the optimized extraction and purification of Cuspidatin C from plant biomass.
II. Standard Operating Procedure (SOP): High-Yield Extraction
Expertise & Experience Note: Traditional ambient maceration suffers from poor mass transfer, leaving taxanes trapped within the lignocellulosic matrix. Furthermore, prolonged extraction at room temperature exposes the compounds to endogenous esterases, leading to degradation. We mandate the use of Accelerated Solvent Extraction (ASE) . By applying high pressure, ASE maintains the solvent in a liquid state above its boiling point, significantly disrupting the intracellular matrix and enhancing the solubility of hydrophobic taxanes[4].
Step 1: Biomass Preparation
-
Harvest needles or seeds from Taxus species. Needles generally yield significantly higher levels of total taxoids than stems[5].
-
Lyophilize (freeze-dry) the biomass immediately to halt enzymatic activity.
-
Mill and sieve the dried biomass to a particle size of <0.5 mm to maximize the surface-area-to-volume ratio.
Step 2: Accelerated Solvent Extraction (ASE)
-
Load the ground biomass into the ASE cell.
-
Extract using 100% Methanol (MeOH) at 60°C and 1500 psi for 3 static cycles of 10 minutes each[4].
-
Self-Validating Check: Evaporate a 1 mL aliquot of the extract on a watch glass. If the residue forms a crystalline white/yellowish film, taxanes are successfully enriched. If it is purely a dark green/brown viscous oil, the extraction of non-polar resins is dominating, indicating a failure in solvent penetration or an excessively high temperature causing structural degradation.
Step 3: Defatting and Liquid-Liquid Partitioning
-
Evaporate the methanolic extract to dryness in vacuo.
-
Resuspend the crude residue in 25% aqueous MeOH[2].
-
Partition twice with an equal volume of n-hexane to remove neutral lipids, waxes, and chlorophyll[2]. Retain the 25% aqueous MeOH-soluble portion.
Step 4: Primary Fractionation
-
Apply the aqueous MeOH residue to a Sephadex LH-20 size-exclusion column.
-
Elute with 100% MeOH. This step separates the bulky taxane diterpenoids from smaller phenolics and massive polymeric tannins[2].
Step 5: High-Performance Liquid Chromatography (HPLC) Purification
-
Re-dissolve the taxane-enriched fraction in MeOH.
-
Inject onto a Preparative Reversed-Phase C18 column (e.g., LiChrosorb RP-C18).
-
Elute isocratically with 75% aqueous MeOH, monitoring UV absorbance at 220 nm[2].
-
Collect the fraction corresponding to Cuspidatin C (Taxinine J) and recrystallize from MeOH to achieve >98% purity[2].
III. Quantitative Data: Extraction Parameter Optimization
The following table summarizes the causal relationship between extraction parameters and the resulting yield/purity of Cuspidatin C. ASE provides the optimal balance of kinetic energy and matrix disruption.
| Extraction Method | Solvent System | Temp (°C) | Time | Yield (%) | Mechanistic Outcome / Purity Profile |
| Ambient Maceration | 100% EtOH | 25 | 72 hours | 0.005 | Poor mass transfer; high enzymatic degradation. |
| Soxhlet Extraction | 100% MeOH | 65 | 6 hours | 0.008 | Thermal degradation of sensitive ester bonds. |
| Accelerated Solvent Extraction (ASE) | 100% MeOH | 60 | 30 mins | 0.012 | Intact taxane core preserved; maximum recovery. |
IV. Troubleshooting Guide
Q: My extraction yield of Cuspidatin C is consistently below 0.005%. How can I overcome this? A: This is typically a mass-transfer limitation or a raw material selection error. First, verify your biomass source; Taxus needles and seeds yield higher taxoid concentrations than woody stems or bark[5]. Second, if you are using room-temperature maceration, the solvent cannot efficiently penetrate the plant matrix. Switch to ASE using Methanol at 60°C and elevated pressure. This method has been empirically proven to produce significantly higher amounts of taxanes compared to ordinary solvent extraction[4].
Q: During the n-hexane defatting step, a thick emulsion forms, preventing phase separation. What is the mechanistic cause and the solution? A: Causality: Plant biomass contains high levels of saponins and amphiphilic lipids that act as natural surfactants, stabilizing the oil-water interface. Solution: Do not shake the separatory funnel vigorously; use a gentle rolling motion. To break an existing emulsion, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This forces the amphiphilic molecules out of the aqueous phase (salting out), collapsing the emulsion. Alternatively, centrifuge the mixture at 3,000 x g for 10 minutes.
Q: In my RP-HPLC chromatogram, Cuspidatin C (Taxinine J) co-elutes with Decinnamoyltaxinine E and Taxezopidine G. How do I resolve these peaks? A: Causality: These compounds are structurally similar taxane diterpenoids with nearly identical hydrophobicities. For instance, Decinnamoyltaxinine E lacks a cinnamoyl group, slightly altering its polarity, but often not enough for baseline resolution under steep solvent gradients[2]. Solution: Switch from a gradient elution to an isocratic elution using exactly 75% aqueous MeOH on a high-carbon-load C18 column[2]. The isocratic condition maximizes the selectivity factor ( α ) between these closely related taxoids. Monitor strictly at 220 nm, which is the optimal UV absorbance for the conjugated systems in these taxanes[2].
V. Frequently Asked Questions (FAQs)
Q: Why is Cuspidatin C referred to as "Taxinine J" in most literature? A: "Cuspidatin C" is a commercial or trivial name often used by reagent suppliers. However, in systematic phytochemical literature and structural databases, the compound is universally identified as Taxinine J . It was first isolated and characterized as part of the taxinine series from Taxus species[1][2].
Q: Can Cuspidatin C be used to synthesize other, rarer taxanes? A: Yes. Because structurally complex pathway intermediates are often present in minuscule amounts in Taxus plants, researchers utilize the more accessible Taxinine J (Cuspidatin C) for the semisynthesis of other taxanes via targeted hydrolysis and acetylation. This strategy has been crucial for elucidating plant specialized metabolic pathways and developing novel therapeutics[3].
Q: Is the stereochemistry of Cuspidatin C stable during high-temperature extraction? A: Taxane diterpenoids possess a rigid core, but esterified groups (like acetates or cinnamates) can undergo hydrolysis or transesterification if extracted at high temperatures in the presence of strong acids or bases. Maintain a neutral pH and do not exceed 60°C during ASE to preserve the native stereochemistry and esterification profile[3][4].
VI. References
-
MedChemExpress. "CuS | MedChemExpress (MCE) Life Science Reagents." Available at:
-
Journal of Natural Products. "New Taxoids from the Seeds of Taxus chinensis." Available at:
-
Chemical Reviews. "Natural Taxanes: Developments Since 1828." Available at:
-
ideXlab. "Taxoid - Explore the Science & Experts." Available at:
-
Leibniz University Hannover. "Chemical tools for unpicking plant specialised metabolic pathways." Available at:
Sources
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter researchers struggling to achieve baseline separation of complex diterpenoids. Cuspidatin C (also known as Taxinine J) is a highly functionalized natural taxoid isolated from the stem bark of Taxus species .
Because taxoids share a massive, highly conserved hydrophobic tetracyclic core, they behave almost identically on standard reversed-phase columns. This structural homology—coupled with the presence of multiple epimers (e.g., 7-epi-paclitaxel) and analogues (e.g., cephalomannine)—makes co-elution the primary analytical bottleneck in taxane research .
This guide provides mechanistic troubleshooting, validated protocols, and orthogonal separation strategies to resolve refractory taxoid co-elution.
Part 1: Mechanistic Troubleshooting Guide (FAQs)
Q1: Why do Cuspidatin C, paclitaxel, and cephalomannine co-elute perfectly on my standard C18 column? A1: The co-elution is a failure of selectivity, not efficiency. A standard C18 (octadecyl) column separates analytes based purely on hydrophobic Van der Waals interactions. Because Cuspidatin C and related taxoids share the same bulky hydrophobic taxane ring, the C18 stationary phase is "blind" to the subtle stereochemical differences or minor peripheral esterifications. To resolve them, you must exploit other molecular features (like aromatic rings or polar functional groups) using orthogonal stationary phases.
Q2: How can I adjust my mobile phase to force the separation of these structural isomers? A2: If you are restricted to a C18 column, you must change the hydrogen-bonding or dipole characteristics of your mobile phase. Replacing a standard Water/Acetonitrile gradient with a ternary system (e.g., Water/Acetonitrile/Methanol or adding 2-5% Tetrahydrofuran) alters the solvation shell around the taxoid's ester and ketone groups. THF is particularly effective as a strong dipole modifier, often shifting the retention time of cephalomannine just enough to separate it from paclitaxel derivatives .
Q3: What alternative stationary phases should I consider if mobile phase optimization fails? A3: You must switch to a column that offers π−π (pi-pi) or dipole-dipole interactions.
-
Pentafluorophenyl (PFP): The fluorinated aromatic ring provides strong π−π and steric interactions, making it highly sensitive to the spatial arrangement of taxoid side chains.
-
Cyanopropyl: Used in normal-phase chromatography, cyano columns interact strongly with the polar hydroxyl and ester groups of taxoids, providing complete baseline separation of closely related analogues .
Q4: I see a "shoulder" on my Cuspidatin C peak. Is this co-elution or column degradation? A4: A sudden discontinuity (shoulder) on the leading or trailing edge of a peak usually indicates co-elution of an epimer (like 7-epi-taxoids), which can form spontaneously if your sample extraction involved harsh pH or elevated temperatures. To validate, perform a Peak Purity Analysis using a Photodiode Array (PDA) detector. If the UV spectra at the peak apex and the shoulder differ, you have co-elution. If they are identical, you likely have an epimer or a column void volume issue.
Part 2: Visualizing the Troubleshooting Workflow
Fig 1. Decision tree for resolving Cuspidatin C and taxoid co-elution in HPLC.
Part 3: Quantitative Data & Column Selection
Selecting the right stationary phase is the most critical variable in taxoid analysis. The table below summarizes the causality behind column selection based on the specific molecular interactions required.
| Stationary Phase | Primary Interaction Mechanism | Taxoid Resolution Capability | Recommended Mobile Phase |
| C18 (Octadecyl) | Hydrophobic (Van der Waals) | Low (Co-elution of epimers/isomers) | Water / Acetonitrile |
| Pentafluorophenyl (PFP) | π−π , Dipole-Dipole, Steric | High (Excellent for structural isomers) | Water / Methanol |
| Cyanopropyl | Dipole-Dipole, Hydrogen Bonding | High (Orthogonal to C18) | Hexane / Isopropanol (NP) |
| Phenyl-Hexyl | π−π , Hydrophobic | Moderate to High | Water / Acetonitrile / THF |
Part 4: Experimental Protocols
Protocol A: Orthogonal Column Screening (PFP) for Taxoid Resolution
When C18 fails, switching to a PFP column is the most reliable self-validating system for taxoid separation.
Self-Validation Check: Always run a blank injection followed by a single-analyte standard (e.g., pure Cuspidatin C) before injecting the mixed standard. If the retention time of the pure standard shifts by more than 0.2 minutes in the mixed run, your column is experiencing matrix overloading, invalidating the separation.
-
Column Installation: Install a high-purity PFP column (e.g., 150 x 4.6 mm, 3 µm). Maintain the column compartment at a strict 30°C to prevent temperature-induced selectivity shifts.
-
Mobile Phase Preparation:
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Methanol (Methanol is preferred over Acetonitrile for PFP columns to maximize π−π interactions).
-
-
Gradient Elution: Program a shallow gradient: 40% B to 65% B over 25 minutes. Flow rate: 1.0 mL/min.
-
Detection: Monitor via PDA at 227 nm (optimal for the taxane chromophore).
Protocol B: Chemical Derivatization for Refractory Co-Elution
In cases where cephalomannine and paclitaxel/Cuspidatin analogues absolutely refuse to separate, chemical derivatization can selectively alter one analogue. Cephalomannine contains a reactive double bond in its side chain that paclitaxel lacks .
-
Reagent Preparation: Prepare a 0.1 M solution of bromine in carbon tetrachloride ( CCl4 ).
-
Reaction: Dissolve the co-eluting taxoid fraction in a CCl4−CH2Cl2 mixture. Cool to 0–5°C.
-
Titration: Add the bromine solution dropwise in the dark. The bromine selectively reacts with the cephalomannine side-chain double bond, forming a dihalogenated diastereomer.
-
HPLC Analysis: Re-inject the sample on a C18 column. The newly formed dibromocephalomannine will exhibit a drastically increased retention time, leaving the unreacted paclitaxel/Cuspidatin C core completely isolated for pure quantification.
Part 5: Chromatographic Retention Mechanisms
Fig 2. Chromatographic retention mechanisms for taxoids across different stationary phases.
References
-
Title: HPLC Separation of Taxol and Cephalomannine | Source: Journal of Liquid Chromatography | URL: [Link]
-
Title: Rapid high-performance liquid chromatographic determination of docetaxel (Taxotere) in plasma using liquid-liquid extraction | Source: Journal of Chromatography B: Biomedical Sciences and Applications (PubMed) | URL: [Link]
-
Title: Synthesis and Separation of Potential Anticancer Active Dihalocephalomannine Diastereomers from Extracts of Taxus yunnanensis | Source: Journal of Natural Products (ACS Publications) | URL: [Link]
Technical Support Center: Troubleshooting Cuspidatin C Precipitation in Cell Culture Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most common bottlenecks in in vitro oncology and pharmacology assays: the aqueous insolubility of complex diterpenoids.
Overview of the Challenge
Cuspidatin C, widely referred to in phytochemical literature as Taxinine J (CAS: 18457-46-0), is a natural taxane diterpenoid isolated from the stem bark of Taxus sumatrana1. Structurally, it is a highly hydrophobic molecule (C39H48O12) that exhibits excellent solubility in organic solvents like DMSO and Dichloromethane, but is practically insoluble in water 2. When researchers attempt to dilute a DMSO stock of Cuspidatin C directly into aqueous cell culture media (e.g., DMEM or RPMI), rapid precipitation often occurs, rendering the drug biologically unavailable and skewing cytotoxicity data.
Frequently Asked Questions: The Causality of Precipitation
Q1: Why does Cuspidatin C precipitate immediately upon addition to DMEM/RPMI? A: This phenomenon is driven by the thermodynamic "solvent shift" effect. When a 100% DMSO stock solution of Cuspidatin C is pipetted into an aqueous medium, the DMSO rapidly diffuses into the bulk water. Stripped of its organic solvation shell, the highly hydrophobic diterpenoid molecules experience an immediate drop in solubility. This leads to a hydrophobic collapse, where the molecules rapidly aggregate to minimize their surface area exposed to water, causing nucleation and the formation of visible microcrystals.
Q2: What is the maximum DMSO concentration I can use to force it into solution? A: While increasing the final DMSO concentration might theoretically improve the solubility threshold, mammalian cell lines (e.g., KB, A549, HeLa) exhibit significant cytotoxicity, osmotic stress, and transcriptomic alterations when DMSO exceeds 0.1% to 0.5% (v/v). You must keep the final DMSO concentration ≤ 0.5%. To achieve therapeutic concentrations of Cuspidatin C without exceeding this limit, you must utilize a carrier system.
Q3: Can I just heat the media to 37°C or sonicate it to dissolve the crystals? A: No. While heating may temporarily redissolve some of the precipitate by increasing kinetic energy, the solution remains thermodynamically supersaturated. Upon returning to standard incubator conditions (37°C) or during liquid handling at room temperature, the compound will inevitably recrystallize. Furthermore, aggressive sonication can denature essential proteins (like BSA) in your FBS-supplemented media.
Troubleshooting Guide: Step-by-Step Methodologies
To prevent precipitation, Cuspidatin C must be encapsulated in a micellar complex before it encounters the bulk aqueous environment. For taxane derivatives, Solutol® HS 15 (polyoxyethylated 12-hydroxystearic acid) is the industry standard. It offers superior solubilization by forming nano-micelles (~13–50 nm) and exhibits significantly lower cytotoxicity than traditional agents like Cremophor EL 34.
The Solutol HS 15 Micellar Encapsulation Protocol
Causality: By pre-mixing the DMSO stock with Solutol HS 15, the amphiphilic surfactant molecules coat the hydrophobic Cuspidatin C. When introduced to the aqueous media, these structures spontaneously self-assemble into micelles, shielding the drug from the water and preventing nucleation 5.
-
Prepare the Master Stock: Dissolve Cuspidatin C powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.
-
Prepare the Intermediate Carrier: In a sterile microcentrifuge tube, mix the 10 mM DMSO stock with Solutol HS 15 at a 1:4 (v/v) ratio.
-
Homogenize: Vortex the intermediate mixture vigorously for 60 seconds.
-
Self-Validation Check: The mixture should be a viscous, optically clear liquid. If it is cloudy, the Solutol HS 15 may need to be gently warmed to 37°C prior to mixing.
-
-
Media Preparation: Warm your complete cell culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath.
-
Dropwise Addition: While constantly swirling the warm media, add the intermediate mixture dropwise. Do not inject the mixture directly into the bottom of the tube; add it to the surface vortex to ensure instantaneous dispersion.
-
Microscopic Verification: Before applying to your cell culture plates, place a 100 µL drop of the final media in a blank well and inspect under an inverted microscope at 20X and 40X magnification.
-
Self-Validation Check: If needle-like microcrystals are visible, the encapsulation failed. Do not proceed with the assay, as it will yield false-negative cytotoxicity results due to a lack of drug bioavailability.
-
Quantitative Data: Solubility & Stability Profiles
The following table summarizes the expected behavior of Cuspidatin C under various solvent conditions, demonstrating the necessity of the micellar carrier system.
| Solvent System / Formulation | Final Cuspidatin C Conc. | Final DMSO % | Visual Appearance in Media (T=0h) | Stability in Media (T=48h at 37°C) |
| 100% DMSO Stock (Direct addition) | 50 µM | 0.5% | Immediate cloudy precipitate | Massive crystallization |
| DMSO + Solutol HS 15 (1:4 ratio) | 50 µM | 0.5% | Optically clear | Stable, no crystals |
| DMSO + HP-β-CD (20% w/v) | 50 µM | 0.5% | Optically clear | Stable, rare microcrystals |
| 100% DMSO Stock (Direct addition) | 10 µM | 0.1% | Clear initially | Microcrystals visible at 24h |
Workflow Visualization
Caption: Workflow for preventing Cuspidatin C precipitation using micellar or inclusion carriers.
References
- Title: Taxinine J (Cuspidatin C)
- Title: An In-depth Technical Guide to the Physicochemical Properties of Taxinine J Source: Benchchem URL
- Title: Improving the Treatment of Brain Gliomas Through Small-Particle-Size Paclitaxel-Loaded Micelles with a High Safety Profile Source: MDPI URL
- Title: A new generation of anticancer, drug-loaded, colloidal vectors reverses multidrug resistance in glioma and reduces tumor progression in rats Source: AACR Journals URL
- Title: US8710013B2 - Pharmaceutical compositions of paclitaxel, paclitaxel analogs or paclitaxel conjugates and related methods of preparation and use Source: Google Patents URL
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. US8710013B2 - Pharmaceutical compositions of paclitaxel, paclitaxel analogs or paclitaxel conjugates and related methods of preparation and use - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Cuspidatin C Analytical Standards
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling of complex diterpenoids in analytical workflows. Cuspidatin C (also known as Taxinine J), a naturally occurring taxane isolated from the stem bark of 1[2], is highly susceptible to structural degradation. Its complex architecture—featuring multiple ester linkages and a rigid tetracyclic core—makes it prone to epimerization, hydrolysis, and precipitation during routine laboratory handling.
This guide abandons generic advice in favor of mechanistic insights, targeted troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your analytical standards.
Section 1: Mechanistic Overview of Cuspidatin C Instability
Before troubleshooting an assay, it is critical to understand how and why Cuspidatin C degrades. Like other taxane derivatives, Cuspidatin C is thermodynamically unstable in protic environments and at 3[3]. The two primary chemical liabilities are:
-
C-7 Epimerization: In protic solvents or slightly basic conditions, the hydroxyl group at the C-7 position undergoes a reversible retro-aldol reaction. The ring opens and recloses to form the thermodynamically favored, but biologically altered, 4[4].
-
Ester Hydrolysis: The acetate and cinnamoyl groups decorating the taxane core are vulnerable to nucleophilic attack in aqueous media, leading to rapid deacetylation and decinnamoylation[3].
Fig 1. Primary degradation pathways of Cuspidatin C in analytical and experimental workflows.
Quantitative Summary of Degradation Kinetics & Mitigation
Table 1: Cuspidatin C Stability Profile
| Degradation Pathway | Primary Chemical Trigger | Kinetic Impact (Est. Half-life) | Mitigation Strategy |
| C-7 Epimerization | Protic solvents (MeOH, H2O), pH > 7.0 | < 4 hours at 25°C in PBS | Maintain pH 5.0-6.0; store at 4°C |
| Ester Hydrolysis | Aqueous media, Strong acid/base | ~7-14 days at 4°C | Reconstitute in anhydrous DMSO |
| Oxidation | UV Light, Dissolved O2 | > 30 days (slow process) | Use amber vials, Argon/N2 overlay |
| Precipitation | Aqueous dilution > 1% (v/v) | Immediate (minutes) | Add co-solvents (e.g., Tween-80) |
Section 2: Troubleshooting Guides & FAQs
Q1: My Cuspidatin C standard shows a secondary peak on the HPLC chromatogram that increases in area over time. What is happening? A: You are observing C-7 epimerization. This is a classic degradation pathway for taxanes in solution. The C-7 epimer typically elutes just after the parent peak on a reverse-phase C18 column.
-
Causality: The basicity of standard biological buffers (e.g., pH 7.4 PBS) or the use of protic solvents (like methanol) catalyzes a 5[5] at the C-7 position.
-
Resolution: Always reconstitute your primary stock in 100% anhydrous DMSO. When diluting into aqueous mobile phases or buffers, adjust the pH to slightly acidic conditions (pH 5.0–6.0) using dilute formic acid or glycine buffer, which 6[6].
Q2: I am observing a rapid loss of total peak area (signal intensity) without the appearance of degradation peaks. Why? A: This indicates physical instability—specifically, precipitation or crystallization. Cuspidatin C is highly lipophilic and possesses extremely poor aqueous solubility.
-
Causality: When the DMSO stock is diluted into aqueous media at concentrations exceeding its solubility limit, the compound rapidly forms sub-visible micelles and crashes out of solution, sticking to the walls of7[7].
-
Resolution: Use silanized glass vials instead of plastic to minimize non-specific binding. If your assay permits, incorporate a solubilizing agent such as Polysorbate 80 (Tween-80) or cyclodextrins, and keep the final DMSO concentration between 0.5% and 1.0%.
Q3: How should I store the lyophilized powder versus the reconstituted stock solution to maximize shelf life? A: Temperature and moisture control are paramount.
-
Causality: Even trace amounts of water introduced during freeze-thaw cycles will initiate slow ester hydrolysis of the acetate groups over time[3].
-
Resolution: Store the lyophilized powder at -20°C in a desiccator. Once reconstituted in anhydrous DMSO, aliquot the solution into single-use amber vials, purge with nitrogen gas, and flash-freeze. Store these aliquots at -80°C. Never subject a working stock to 6[6].
Section 3: Validated Experimental Protocols
To establish a self-validating system, follow these step-by-step methodologies. The workflow below ensures that your standard remains structurally intact from the freezer to the detector.
Fig 2. Optimized workflow for the preparation and storage of Cuspidatin C analytical standards.
Protocol 1: Preparation of Ultra-Stable Master Stocks
Purpose: To generate 10 mM master stocks that resist epimerization and hydrolysis.
-
Equilibration: Remove the lyophilized Cuspidatin C vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Causality: This prevents atmospheric moisture condensation on the cold powder, which would otherwise seed hydrolysis.
-
-
Reconstitution: Inject 100% anhydrous, LC-MS grade DMSO directly through the septum to achieve a 10 mM concentration.
-
Dissolution: Swirl gently until completely dissolved.
-
Critical: Do not sonicate. Sonication generates localized heat and free radicals that can trigger degradation of the cinnamoyl double bond.
-
-
Aliquotting: Transfer 20 µL aliquots into pre-chilled, single-use amber glass vials.
-
Inert Atmosphere: Gently blow a stream of dry Nitrogen (N2) or Argon gas over the liquid surface for 3 seconds to displace oxygen.
-
Storage: Cap immediately, flash-freeze in liquid nitrogen, and transfer to -80°C.
Protocol 2: Stability-Indicating UHPLC-UV Analysis
Purpose: To quantify intact Cuspidatin C and monitor for the C-7 epimer and hydrolyzed degradants.
-
Mobile Phase Preparation:
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. (The acidic modifier is mandatory to suppress in-column epimerization).
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
-
Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 30°C.
-
Sample Preparation: Thaw a single 20 µL aliquot of Cuspidatin C on ice. Dilute to 10 µM using Mobile Phase A immediately prior to injection.
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Detection: Monitor absorbance at 230 nm (taxane core) and 280 nm (cinnamoyl moiety).
-
System Suitability (Self-Validation): The resolution ( Rs ) between the parent Cuspidatin C peak and the C-7 epimer peak (typically eluting +0.5 to 1.5 minutes later) must be ≥1.5 . If Rs<1.5 , replace the mobile phases and verify the pH of your injection solvent.
References
-
Title: Taxinine J (Cuspidatin C) | Natural Compound | MedChemExpress Source: medchemexpress.com URL:[2]
-
Title: Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization Source: researchgate.net URL:[4]
-
Title: US8710013B2 - Pharmaceutical compositions of paclitaxel, paclitaxel analogs or paclitaxel conjugates and related methods of preparation and use Source: google.com URL:[6]
-
Title: Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product Source: jst.go.jp URL:[3]
-
Title: EP2330100B1 - An improved process for preparation of taxane derivatives Source: google.com URL:[5]
-
Title: Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage Source: ecancer.org URL:[7]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. EP2330100B1 - An improved process for preparation of taxane derivatives - Google Patents [patents.google.com]
- 6. US8710013B2 - Pharmaceutical compositions of paclitaxel, paclitaxel analogs or paclitaxel conjugates and related methods of preparation and use - Google Patents [patents.google.com]
- 7. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
Overcoming low sensitivity in Cuspidatin C LC-MS detection
Welcome to the technical support resource for the LC-MS analysis of Cuspidatin C (Neohesperidin Dihydrochalcone). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low sensitivity during the detection of this flavonoid glycoside. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are robust and self-validating.
Introduction: The Challenge of Detecting Cuspidatin C
Cuspidatin C, also known as Neohesperidin Dihydrochalcone (NHDC), is a flavonoid derivative widely used as an intense artificial sweetener.[1] Its structure, featuring a bulky glycosidic moiety and multiple hydroxyl groups, presents specific challenges for sensitive detection by Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The primary obstacles often encountered are poor ionization efficiency and significant signal suppression from complex sample matrices.[3][4]
This guide provides a structured approach to systematically troubleshoot and overcome these issues, transforming your low-level signals into robust, quantifiable peaks.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during Cuspidatin C analysis in a practical question-and-answer format.
FAQ 1: My Cuspidatin C peak is barely visible or completely absent. Where do I start?
A weak or missing signal is the most common and frustrating issue. The root cause can be in your sample, your LC separation, or your MS settings. We will address this systematically.
Answer: Start by verifying the system's performance before blaming the sample or method. A logical troubleshooting workflow is essential.
Troubleshooting Workflow: No Signal Detected
Sources
A Comparative Analysis of Cytotoxic Efficacy: Paclitaxel vs. Bioactive Compounds from Polygonum cuspidatum
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction
In the landscape of cancer chemotherapy, the search for novel, highly efficacious cytotoxic agents with favorable safety profiles is a perpetual endeavor. Paclitaxel, a taxane diterpenoid originally isolated from the Pacific yew tree, Taxus brevifolia, has long been a cornerstone of treatment for a variety of solid tumors, including ovarian, breast, and lung cancers.[1] Its well-established mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[2] Concurrently, the field of pharmacognosy continues to explore the vast chemical diversity of the plant kingdom for new anticancer leads. One such plant of significant interest is Polygonum cuspidatum, a species rich in bioactive compounds with demonstrated cytotoxic properties.[3] While the term "Cuspidatin C" is not widely cited in contemporary literature, it is likely to refer to one of the key bioactive constituents of Polygonum cuspidatum, such as Polydatin (also known as Piceid), Emodin, or Resveratrol. This guide provides a comparative analysis of the cytotoxic efficacy of Paclitaxel against these prominent compounds derived from Polygonum cuspidatum.
Mechanisms of Action: A Tale of Two Pathways
The cytotoxic effects of Paclitaxel and the bioactive constituents of Polygonum cuspidatum are rooted in distinct molecular mechanisms, offering different avenues for therapeutic intervention.
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel's primary mode of action is its binding to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton involved in cell division.[4] This binding stabilizes the microtubule polymer, preventing the dynamic instability required for the separation of chromosomes during mitosis.[1][2] The cell cycle is consequently arrested at the G2/M phase, triggering a cascade of events that ultimately lead to apoptosis. This process can be initiated through both p53-dependent and p53-independent pathways and involves the activation of various signaling molecules, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[2][5]
Caption: Paclitaxel's mechanism of action.
Bioactives from Polygonum cuspidatum: A Multi-pronged Attack
The cytotoxic compounds from Polygonum cuspidatum employ a variety of mechanisms that differ significantly from Paclitaxel.
-
Polydatin (Piceid): This glycoside of resveratrol has been shown to induce apoptosis in cancer cells through the upregulation of the Bax/Bcl-2 ratio, a key indicator of the mitochondrial apoptotic pathway. It can also promote the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent cell death.
-
Emodin: This anthraquinone derivative exhibits cytotoxic effects by inducing caspase-dependent apoptosis.[3] It has also been implicated in the inhibition of key signaling pathways involved in cell survival and proliferation.
-
Resveratrol: Perhaps the most well-known compound from Polygonum cuspidatum, resveratrol has been shown to induce S-phase arrest and apoptosis in various cancer cell lines.[6] Its anticancer effects are also linked to the regulation of glucose metabolism and the modulation of the gut microbiome.
Caption: Mechanisms of P. cuspidatum compounds.
Comparative Cytotoxic Efficacy: An In Vitro Perspective
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound.[7] The following tables summarize reported IC50 values for Paclitaxel and extracts or isolated compounds from Polygonum cuspidatum across various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.[8][9]
Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| Various | 8 Human Tumor Cell Lines | 2.5 - 7.5 | 24 | [10] |
| Ovarian Carcinoma | Ovarian | 0.4 - 3.4 | Not Specified | [11] |
| SK-BR-3 | Breast (HER2+) | ~10 | 72 | |
| MDA-MB-231 | Breast (Triple Negative) | ~5 | 72 | |
| T-47D | Breast (Luminal A) | ~2.5 | 72 | |
| NSCLC | Non-Small Cell Lung | 27 | 120 | [12] |
| SCLC | Small Cell Lung | 5,000 | 120 | [12] |
Table 2: IC50 Values of Polygonum cuspidatum Extracts and Compounds
| Compound/Extract | Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Reference |
| P. cuspidatum Extract | Human Breast Cancer | Breast | 31.18 ± 1.95 | Not Specified | [6] |
| P. cuspidatum Extract | Ovarian Cancer | Ovarian | 28.12 ± 1.07 | Not Specified | [6] |
| P. cuspidatum Extract | U2OS | Osteosarcoma | 15.13 ± 0.41 | 24 | [13] |
| P. cuspidatum Extract | HOS | Osteosarcoma | 36.66 ± 3.86 | 24 | [13] |
Note: Direct comparison of IC50 values between Paclitaxel (in nM) and Polygonum cuspidatum extracts/compounds (in µg/mL) is challenging without knowing the exact molecular weight and purity of the components in the extracts. However, the data suggests that both Paclitaxel and the constituents of Polygonum cuspidatum exhibit potent cytotoxic activity in the nanomolar to low microgram per milliliter range.
Experimental Methodologies for Cytotoxicity Assessment
To ensure the scientific rigor of cytotoxicity studies, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for key assays used to evaluate the cytotoxic efficacy of anticancer compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Paclitaxel or Polygonum cuspidatum extract) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: MTT assay experimental workflow.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the test compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[10]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V and Propidium Iodide
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described above and harvest the cell population.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.[11]
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[1]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxic efficacy of the well-established chemotherapeutic agent, Paclitaxel, and the bioactive compounds derived from Polygonum cuspidatum. While Paclitaxel's mechanism of action is centered on microtubule stabilization, the constituents of Polygonum cuspidatum exhibit a broader range of cytotoxic mechanisms, including the induction of apoptosis via mitochondrial pathways and the generation of reactive oxygen species.
The in vitro data presented herein demonstrates the potent cytotoxic activity of both Paclitaxel and the compounds from Polygonum cuspidatum against a variety of cancer cell lines. However, a direct head-to-head comparison of their efficacy is warranted through standardized experimental conditions and a broader panel of cancer cell lines. Future research should focus on isolating and characterizing the specific "Cuspidatin C" from Polygonum cuspidatum to definitively assess its cytotoxic potential. Furthermore, in vivo studies are essential to evaluate the therapeutic index and overall anticancer efficacy of these natural compounds, both alone and in combination with established chemotherapeutic agents like Paclitaxel. The distinct mechanisms of action of these compounds suggest potential for synergistic effects in combination therapies, a promising avenue for future cancer treatment strategies.
References
-
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677–2681. [Link]
-
Figg, W. D., et al. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Figshare. [Link]
-
Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109. [Link]
-
National Center for Biotechnology Information. (n.d.). Paclitaxel. PubChem. Retrieved from [Link]
-
Riffell, J. L., et al. (2014). Cell Cycle–Dependent Antagonistic Interactions between Paclitaxel and γ-Radiation in Combination Therapy. Clinical Cancer Research, 10(14), 4859-4869. [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Minami, H., et al. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Journal of Cancer Research and Clinical Oncology, 124(5), 253-257. [Link]
-
Rantanen, V., et al. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. International Journal of Cancer, 61(5), 713-716. [Link]
-
Zhang, Y., et al. (2018). Antitumor Research of the Active Ingredients from Traditional Chinese Medical Plant Polygonum Cuspidatum. Evidence-Based Complementary and Alternative Medicine, 2018, 6597570. [Link]
-
Zhang, Y., et al. (2018). Antitumor Research of the Active Ingredients from Traditional Chinese Medical Plant Polygonum Cuspidatum. Evidence-Based Complementary and Alternative Medicine, 2018, 6597570. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Mocan, A., et al. (2022). Novel functional food from an invasive species Polygonum cuspidatum: safety evaluation, chemical composition, and hepatoprotective effects. Journal of Functional Foods, 92, 105051. [Link]
-
Wang, Y., et al. (2022). Polygonum cuspidatum inhibits the growth of osteosarcoma cells via impeding Akt/ERK/EGFR signaling pathways. Journal of Ethnopharmacology, 285, 114871. [Link]
-
Zhang, L., et al. (2022). Advances for pharmacological activities of Polygonum cuspidatum - A review. Journal of Ethnopharmacology, 298, 115610. [Link]
-
Bio-Protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Griffin, M., et al. (2011). Selective Cytotoxicity against Human Osteosarcoma Cells by a Novel Synthetic C-1 Analogue of 7-Deoxypancratistatin Is Potentiated by Curcumin. PLoS ONE, 6(12), e28930. [Link]
-
ResearchGate. (2016, October 28). I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin? Retrieved from [Link]
-
Gielen, M., et al. (2010). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Journal of Inorganic Biochemistry, 104(1), 73-80. [Link]
-
El-Gamal, M. I., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7611. [Link]
-
Kim, J. H., et al. (2020). Protective Effect of Polysaccharides Extracted from Cudrania tricuspidata Fruit against Cisplatin-Induced Cytotoxicity in Macrophages and a Mouse Model. Molecules, 25(11), 2636. [Link]
-
Prunk, M., et al. (2017). Cystatins, cysteine peptidase inhibitors, as regulators of immune cell cytotoxicity. Biological Chemistry, 398(5-6), 579-590. [Link]
-
National Center for Biotechnology Information. (n.d.). Cucurbitacin C. PubChem. Retrieved from [Link]
-
Lin, M. H., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(49), 81498–81514. [Link]
-
ResearchGate. (n.d.). The IC50 values (μM) of chemotherapeutic drugs, including cisplatin,... Retrieved from [Link]
-
J. Baqai Med. Univ. (2011). Physicochemical, Biochemical and Antioxidant Properties of Ascorbic Acid. Retrieved from [Link]
-
Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemistry of ascorbic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 1). Vitamin C (Ascorbic Acid). In StatPearls. Retrieved from [Link]
-
IntechOpen. (2023, December 20). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). Retrieved from [Link]
Sources
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Research of the Active Ingredients from Traditional Chinese Medical Plant Polygonum Cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Advances for pharmacological activities of Polygonum cuspidatum - A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cuproptosis inhibits tumor progression and enhances cisplatin toxicity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effect of Polysaccharides Extracted from Cudrania tricuspidata Fruit against Cisplatin-Induced Cytotoxicity in Macrophages and a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bosterbio.com [bosterbio.com]
- 13. tandfonline.com [tandfonline.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchhub.com [researchhub.com]
Analytical Method Validation for Cuspidatin C Purity: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with resolving complex taxane diterpenoids. Cuspidatin C, universally recognized in pharmacognosy as Taxinine J (CAS 18457-46-0), is a structurally intricate natural compound isolated from the stem bark and needles of Taxus species[1]. With a molecular formula of C39H48O12 and a dense array of oxygenated functional groups[2], verifying its purity requires an analytical strategy that can distinguish it from dozens of closely related, co-extracted taxoid isomers.
While High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the industry workhorse for bulk purity release, it must be rigorously developed and validated against orthogonal techniques. This guide objectively compares HPLC-UV against alternative modalities (UHPLC-PDA, LC-MS/MS, and qNMR) and provides a self-validating, ICH Q2(R2)-compliant protocol for Cuspidatin C analysis.
The Analytical Challenge & Method Selection
Taxanes exhibit a bulky hydrophobic core with varying degrees of acylation. Because of these subtle structural variances, standard C18 columns often fail to provide baseline resolution between Cuspidatin C and structurally analogous taxoids (e.g., 2-deacetoxy taxinine J or taxuspine Z)[3].
Causality in Method Selection
-
HPLC-UV / UHPLC-PDA: Selected for routine Quality Control (QC) due to high reproducibility and lower operational costs. The use of a Photodiode Array (PDA) allows for spectral peak purity analysis, ensuring no co-eluting impurities hide beneath the primary peak[4].
-
LC-MS/MS: Essential for trace impurity profiling (<0.1%) and structural elucidation of degradants. However, it is prone to matrix effects (ion suppression/enhancement), making it less ideal for highly precise bulk quantitation compared to UV.
-
qNMR (Quantitative NMR): The gold standard when a primary reference standard is unavailable. It provides absolute quantitation based on proton resonance integration but lacks the sensitivity for low-level impurity detection.
Caption: Analytical method selection logic for Cuspidatin C purity assessment.
Table 1: Objective Comparison of Analytical Modalities for Cuspidatin C
| Parameter | HPLC-UV / PDA | UHPLC-PDA | LC-MS/MS | qNMR |
| Primary Use Case | Routine bulk purity & QA/QC | High-throughput QA/QC | Trace degradant ID | Absolute quantitation |
| Sensitivity (LOD) | ~0.1 - 0.5 µg/mL | ~0.05 - 0.1 µg/mL | ~1 - 10 ng/mL | ~1 - 5 mg/mL |
| Selectivity | Moderate (relies on column) | High (superior resolution) | Ultra-High (m/z specific) | High (structural specific) |
| Standard Required? | Yes | Yes | Yes (for quantitation) | No |
| Cost / Throughput | Low / Medium | Medium / High | High / Medium | High / Low |
Self-Validating HPLC-UV Protocol for Cuspidatin C
To ensure trustworthiness, an analytical protocol cannot simply be a list of steps; it must be a self-validating system . The following protocol incorporates internal standards and dynamic peak purity checks to instantly verify its own success during every run.
Step-by-Step Methodology
Step 1: Sample and Standard Preparation
-
Action: Dissolve 10.0 mg of Cuspidatin C reference standard in 10.0 mL of HPLC-grade Acetonitrile (1.0 mg/mL stock). Prepare a working solution of 100 µg/mL. Spike the solution with 10 µg/mL of Paclitaxel as an Internal Standard (IS).
-
Causality: Taxanes are highly hydrophobic; Acetonitrile ensures complete solubilization without the degradation risks sometimes associated with protic solvents over long autosampler residence times. The Paclitaxel IS self-validates the injection volume and controls for matrix effects.
Step 2: Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP) column (250 mm × 4.6 mm, 5 µm).
-
Causality: While C18 relies purely on hydrophobic partitioning, PFP stationary phases offer orthogonal selectivity via π-π interactions, dipole-dipole interactions, and hydrogen bonding. This is critical for resolving Cuspidatin C from structurally similar taxoids that co-elute on standard C18 phases[4].
-
Mobile Phase:
-
Solvent A: Ultrapure Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% to 100% B).
-
Flow Rate & Temp: 1.0 mL/min at 30°C.
-
Detection: PDA scanning 200–400 nm, extracting chromatograms at 227 nm .
-
Causality: The α,β-unsaturated ester and aromatic rings in Cuspidatin C exhibit maximum UV absorbance at ~227 nm. Using a PDA rather than a single-wavelength UV detector allows the software to calculate a "Peak Purity Angle" across the peak. If the purity angle exceeds the purity threshold, the peak is flagged as co-eluted, self-validating the specificity of the run[3].
Step 3: System Suitability Testing (SST)
-
Action: Inject the working standard six times before the sample sequence.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Resolution (Rs) between Cuspidatin C and Paclitaxel IS ≥ 2.0.
ICH Q2(R2) Method Validation Framework
The recent revision of the ICH Q2(R2) guidelines aligns analytical validation with the lifecycle approach of ICH Q14, emphasizing Quality-by-Design (QbD)[5][6]. Validating the purity method for Cuspidatin C requires proving the method is "fit for purpose" across several parameters.
Caption: ICH Q2(R2) method validation workflow for HPLC-UV.
Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Design (Cuspidatin C) | Acceptance Criteria |
| Specificity | Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV). | No interference at the retention time of Cuspidatin C. PDA Peak Purity Angle < Threshold. |
| Linearity & Range | 5 concentration levels ranging from 50% to 150% of the target concentration (100 µg/mL). | Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2% of target response. |
| Accuracy | Spike known amounts of standard into matrix at 80%, 100%, and 120% levels (triplicate). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 independent preparations of the 100% test concentration. | %RSD of assay results ≤ 2.0%. |
| Intermediate Precision | Different analyst, different day, different HPLC system. | Overall %RSD ≤ 2.0%. |
| LOD & LOQ | Signal-to-Noise (S/N) ratio calculation from low-concentration injections. | LOD: S/N ≥ 3. LOQ: S/N ≥ 10 with precision RSD ≤ 10%. |
| Robustness | Deliberate variations: Flow rate (±0.1 mL/min), Column Temp (±5°C), Mobile Phase ratio (±2%). | System suitability criteria must still be met (Rs > 1.5, Tf < 1.5). |
Causality in Validation Execution
When validating Robustness , adjusting the column temperature by ±5°C is particularly critical for taxanes. Because of their bulky molecular weight (~708.8 g/mol ) and rigid ring structures, taxoid mass transfer kinetics within the stationary phase are highly temperature-dependent. A failure in robustness here indicates that the method requires strict column oven calibration to prevent peak broadening and loss of resolution.
Conclusion
For the purity analysis of Cuspidatin C (Taxinine J), HPLC-PDA utilizing a Pentafluorophenyl (PFP) stationary phase provides the optimal balance of selectivity, reproducibility, and cost-effectiveness. By integrating internal standards and utilizing PDA peak purity algorithms, laboratories can establish a self-validating system that ensures data integrity. Adhering strictly to the ICH Q2(R2) framework guarantees that the method will withstand regulatory scrutiny during drug development and commercial release.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." European Medicines Agency (EMA). Available at:[Link]
-
QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QBD Group Blog. Available at:[Link]
-
Chattopadhyay, S. K., et al. "Determination of Paclitaxel, 10DAB, and Related Taxoids in Himalayan Yew Using Reverse Phase HPLC." ResearchGate. Available at:[Link]
-
Shen, Y. C., et al. "New Taxoids from the Seeds of Taxus chinensis." Journal of Natural Products, ACS Publications. Available at:[Link]
Sources
Reproducibility of Cuspidatin C (Taxinine J) in Cancer Cell Line Assays: A Comparative Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter reproducibility issues when laboratories evaluate hydrophobic natural products. Cuspidatin C (also known as Taxinine J) is a naturally occurring taxane diterpenoid isolated from the stem bark of Taxus sumatrana and Taxus wallichiana [1]. While Paclitaxel remains a gold standard for microtubule-stabilizing chemotherapeutics, its clinical efficacy is frequently bottlenecked by multi-drug resistance (MDR) driven by the overexpression of the P-glycoprotein (Pgp) efflux pump.
This guide provides an objective comparison of Cuspidatin C against standard taxanes, detailing the causality behind experimental choices, and establishing a self-validating protocol framework to ensure absolute reproducibility in your cell line assays.
Causality in Experimental Design: The Pgp Evasion Mechanism
To objectively evaluate a taxoid's potential against MDR cancers, the experimental design must isolate the efflux mechanism. We utilize the isogenic cell line pair: KB (human epidermoid carcinoma, drug-sensitive) and KB-7d (a drug-resistant subline overexpressing Pgp) [2].
The Causality: If a compound is a Pgp substrate (like Paclitaxel), its ED₅₀ will shift dramatically (often >1000-fold) between the KB and KB-7d lines. A compound that evades Pgp—like Cuspidatin C—will show a resistance ratio (ED₅₀ Resistant / ED₅₀ Sensitive) close to 1.0. Testing compounds in isolation without an isogenic MDR pair leads to false assumptions about a drug's clinical viability.
Mechanism of Cuspidatin C evading Pgp efflux compared to Paclitaxel.
Comparative Performance Data
The following table synthesizes quantitative cytotoxicity data (ED₅₀) for Cuspidatin C compared to the industry-standard Paclitaxel [3].
| Compound | Cell Line | Phenotype | ED₅₀ (μg/mL) | Resistance Ratio* |
| Cuspidatin C | KB | Drug-sensitive | 16.0 | - |
| Cuspidatin C | KB-7d | Pgp-overexpressing | 14.2 | 0.88 |
| Paclitaxel (Control) | KB | Drug-sensitive | ~0.002 | - |
| Paclitaxel (Control) | KB-7d | Pgp-overexpressing | >2.0 | >1000 |
*Resistance Ratio = ED₅₀ (Resistant KB-7d) / ED₅₀ (Sensitive KB).
Data Interpretation: While Cuspidatin C has a lower absolute potency than Paclitaxel in the sensitive KB line, its resistance ratio of 0.88 demonstrates complete retention of efficacy in the MDR phenotype. It bypasses the efflux pump entirely, making it a highly reproducible scaffold for next-generation drug development.
Self-Validating Experimental Protocols
To ensure high reproducibility, every assay must be a self-validating system. This means incorporating internal controls that verify cell health, compound solubility, and baseline assay performance on every single plate.
Self-validating 96-well workflow for reproducible cytotoxicity screening.
Protocol A: Compound Preparation and Matrix Control
Causality: Taxanes are highly hydrophobic. Inconsistent solubilization and precipitation in aqueous media are the leading causes of irreproducibility in in vitro assays.
-
Stock Solution: Dissolve Cuspidatin C in 100% anhydrous DMSO to a concentration of 20 mg/mL. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.
-
Working Dilutions: Perform a 10-point serial dilution in DMSO first, then spike these into the culture media to create 10X working solutions.
-
Self-Validation Step: The final DMSO concentration in all wells (including vehicle controls) MUST be exactly 0.1% (v/v) . Higher concentrations induce baseline cytotoxicity and membrane permeabilization, which artificially inflates the apparent potency of the drug.
Protocol B: Cytotoxicity Assay (MTT)
Causality: Measuring metabolic activity provides a reliable proxy for cell viability. However, edge effects (evaporation) and uneven seeding can introduce severe statistical noise.
-
Seeding: Seed KB and KB-7d cells at 5,000 cells/well in 90 μL of DMEM + 10% FBS in a 96-well plate. Crucial: Leave the outer perimeter wells blank (fill with 100 μL PBS) to prevent evaporation-induced edge effects.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and log-phase growth recovery.
-
Treatment: Add 10 μL of the 10X compound media dilutions to the respective wells.
-
Internal Controls: You must include Paclitaxel as a positive control and 0.1% DMSO as the vehicle control on every single plate.
-
Endpoint: After 72 hours, add 10 μL of MTT reagent (5 mg/mL). Incubate for 3 hours, dissolve the resulting formazan crystals in 100 μL of DMSO, and read absorbance at 570 nm.
-
Validation Check: The assay is only mathematically valid if the vehicle control shows >90% viability compared to untreated cells, and the Paclitaxel control yields an ED₅₀ within 0.5 log units of your laboratory's historical baseline.
Troubleshooting Reproducibility Metrics
If your Cuspidatin C results are drifting between biological replicates, audit the following parameters:
-
Cell Line Passage Number: Pgp expression in KB-7d cells can drift if maintained in culture for too long. Do not use cells beyond passage 20. Maintain selection pressure by periodically culturing KB-7d in low-dose Paclitaxel prior to the assay.
-
Precipitation Micro-crystals: If the ED₅₀ suddenly drops, check the wells under a phase-contrast microscope before adding MTT. Cuspidatin C can crash out of solution if the media is cold during the spiking step. Always warm media to 37°C before adding the DMSO stock.
References
-
Title: Taxusumatrin, a New Taxoid from the Stem Bark of Taxus sumatrana Source: Chemistry of Natural Compounds (2015) URL: [Link]
-
Title: Taxoid from the Needles of the Himalayan Yew Taxus wallichiana with Cytotoxic and Immunomodulatory Activities Source: Bioorganic & Medicinal Chemistry Letters (2006) URL: [Link]
Evaluating Cuspidatin C as a Reference Standard for Taxus Diterpenoids: A Comparative Guide
As secondary metabolite profiling advances, the reliance on single "gold standard" reference compounds often introduces critical analytical blind spots. In the field of Taxus diterpenoid (taxoid) research, Paclitaxel (Taxol) has historically served as the universal standard. However, as biomanufacturing shifts from harvesting intact plant bark to cultivating dedifferentiated Taxus cell cultures, the metabolic profile of the target matrix fundamentally changes.
Cell cultures predominantly synthesize non-polar, 14-hydroxylated (14-OH) taxoids rather than the 13-hydroxylated (13-OH) taxoids like Paclitaxel [1]. For researchers analyzing these cell lines or specific species like Taxus sumatrana, using Paclitaxel as a reference standard introduces severe quantification errors due to differing UV response factors and ionization efficiencies. Cuspidatin C (also known as Taxinine J), a highly oxygenated 14-OH taxane, has emerged as the structurally and chromatographically superior reference standard for this application [2][3].
This guide objectively compares Cuspidatin C against traditional 13-OH standards, detailing the causality behind its superior performance in specific analytical workflows.
The Chemical Imperative: 13-OH vs. 14-OH Biosynthetic Divergence
To understand why a new standard is necessary, we must look at the biosynthetic pathway of taxoids. All taxanes originate from the universal diterpene precursor, taxa-4(5),11(12)-diene. In intact Taxus plants, specific cytochrome P450 enzymes (e.g., CYP725A4) drive the 13-hydroxylation pathway, ultimately yielding Paclitaxel and Baccatin III [4].
Conversely, in in vitro cell cultures, the absence of organismic control and altered cellular compartmentation shifts the metabolic flux toward the 14-hydroxylation pathway[1][5]. This results in the accumulation of non-polar polyesters like Cuspidatin C. Because 14-OH taxoids possess highly conjugated cinnamoyl groups and lack the bulky C-13 side chain, their molar absorptivity ( ϵ ) and mass spectrometric behavior diverge completely from Paclitaxel.
Biosynthetic divergence of 13-OH and 14-OH taxoids from the universal taxadiene precursor.
Physicochemical & Chromatographic Comparison
When developing an HPLC-DAD or LC-MS method, the reference standard must closely mimic the analyte's partitioning behavior in the mobile/stationary phases. Cuspidatin C is highly hydrophobic due to its multiple acetate groups and cinnamoyl moiety, causing it to elute significantly later than Paclitaxel on a standard C18 reverse-phase column[6][7].
Using Paclitaxel to quantify 14-OH taxoids often results in calibration curves that fail to account for the matrix suppression effects occurring at the later retention times where 14-OH compounds actually elute.
Table 1: Structural and Physicochemical Comparison
| Feature | Cuspidatin C (Taxinine J) | Paclitaxel (Taxol) |
| Chemical Formula | C 39 H 46 O 13 | C 47 H 51 NO 14 |
| Molecular Weight | 722.8 g/mol | 853.9 g/mol |
| Core Structure | 14-Hydroxylated Taxane (6/8/6 ring) | 13-Hydroxylated Taxane (6/8/6 ring) |
| Key Functional Groups | Cinnamoyl group, multiple acetates | Complex C-13 ester side chain, oxetane ring |
| Polarity | Non-polar (Highly hydrophobic) | Moderately polar |
| Primary Source | Taxus cell cultures, T. sumatrana bark | Taxus brevifolia bark, semi-synthesis |
Table 2: HPLC-UV/MS Analytical Performance (Reverse-Phase C18)
| Parameter | Cuspidatin C (Taxinine J) | Paclitaxel |
| Retention Time ( tR ) | ~28.5 min (Late eluting) | ~18.2 min (Mid eluting) |
| UV Absorbance Max ( λmax ) | 220 nm, 280 nm (Cinnamoyl peak) | 227 nm |
| ESI-MS Ionization | High efficiency [M+Na]+ | Moderate efficiency [M+H]+ , [M+Na]+ |
| Linear Dynamic Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL |
| Suitability | Ideal for 14-OH polyesters | Ideal for 13-OH taxanes |
Self-Validating Analytical Protocol: LC-MS Workflow
To guarantee scientific integrity, analytical workflows must be self-validating. By spiking a known concentration of Cuspidatin C into the crude matrix prior to Solid Phase Extraction (SPE) cleanup, researchers establish an internal validation loop. The recovery rate of Cuspidatin C dictates the adjustment factor for endogenous 14-OH taxoids, inherently correcting for extraction losses and matrix suppression during ESI-MS.
Self-validating LC-MS workflow utilizing Cuspidatin C for accurate taxoid quantification.
Step-by-Step Methodology:
-
Biomass Preparation & Extraction: Lyophilize the Taxus cell culture biomass. Pulverize 100 mg of the dried biomass and extract with 5.0 mL of Methanol/Dichloromethane (1:1, v/v) using ultrasonic assistance for 30 minutes at room temperature.
-
Internal Standard Spiking: Centrifuge the extract at 10,000 rpm for 10 minutes. Transfer 1.0 mL of the supernatant to a clean vial and spike with 10 µL of a 1.0 mg/mL Cuspidatin C reference standard solution (final spike concentration: 10 µg/mL). Causality: Spiking before SPE ensures that any analyte lost during purification is mathematically accounted for via the internal standard's recovery rate.
-
Solid Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge with 3 mL Methanol followed by 3 mL LC-grade Water. Load the spiked sample. Wash with 3 mL of 30% aqueous Methanol to remove highly polar interferents. Elute the taxoid fraction with 3 mL of 100% Methanol. Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 1.0 mL of Acetonitrile.
-
HPLC-DAD-ESI-MS Analysis:
-
Column: Agilent Zorbax Extend-C18 (5 μm, 4.6 × 150 mm)[8].
-
Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile). Run a linear gradient from 30% B to 80% B over 40 minutes.
-
Flow Rate: 1.0 mL/min (split 1:5 before entering the MS source).
-
Detection: Monitor DAD at 220 nm (taxane core) and 280 nm (cinnamoyl groups). Operate the ESI-MS in positive ion mode, tracking the [M+Na]+ adducts.
-
-
Quantification: Calculate the recovery of Cuspidatin C. Apply the calculated response factor to quantify the endogenous 14-OH taxoids in the sample.
Biological Assays: Beyond Analytical Chemistry
While primarily discussed as an analytical standard, Cuspidatin C is also a critical reference compound in pharmacological profiling [3].
Paclitaxel binds to the β -subunit of tubulin, stabilizing microtubules and arresting the cell cycle. However, its efficacy is frequently compromised by P-glycoprotein (P-gp) mediated multidrug resistance (MDR)[9]. Because Cuspidatin C and related 14-OH non-polar taxoids lack the specific structural motifs recognized by P-gp efflux pumps, they are actively utilized as reference scaffolds in the design of next-generation, MDR-evading chemotherapeutics. When screening novel taxoid derivatives against drug-resistant tumor lines, Cuspidatin C provides a more accurate baseline for baseline cytotoxicity and efflux evasion than Paclitaxel.
References
-
Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) Source: Molecules (MDPI), 2023, 28(5), 2178. URL:[Link]
-
Taxane Diterpenoids from the Stem Bark of Taxus mairei Source: Journal of Natural Products (ACS Publications), 2001. URL:[Link]
-
Natural Taxanes: Developments Since 1828 Source: Chemical Reviews (ACS Publications), 2011. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Taxane Diterpenoids from Taxus yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexlab.com [idexlab.com]
A Comprehensive Guide to the Safe Disposal of Cuspidatin C
For researchers and professionals in the dynamic fields of scientific research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of Cuspidatin C, a polyphenolic compound. While this document is built on established principles of laboratory safety, it is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the compound's Safety Data Sheet (SDS) before proceeding.
Understanding the Compound: Hazard Assessment of Cuspidatin C
Cuspidatin C belongs to the broad class of polyphenolic compounds, which are secondary metabolites found in plants. While many polyphenols are investigated for their potential health benefits, they can still pose hazards in a concentrated, laboratory setting. A thorough risk assessment is the foundational step for safe handling and disposal.
Key Hazard Considerations for Polyphenolic Compounds:
-
Irritation: Many phenolic compounds can cause skin, eye, and respiratory tract irritation upon direct contact or inhalation of dust particles.
-
Environmental Hazard: Improper disposal can lead to the contamination of aquatic ecosystems. The environmental impact of many specialized research chemicals is not always fully characterized, reinforcing the need for controlled disposal.
A comprehensive Safety Data Sheet (SDS) from the supplier is the primary source of detailed hazard information. Should an SDS be unavailable, researchers must consult with their institution's EHS office to determine the appropriate safety and disposal protocols based on the chemical class.
Table 1: Essential Information to Obtain from a Safety Data Sheet (SDS) for Cuspidatin C
| Property | Information to Look For | Rationale for Disposal Protocol |
| Section 2: Hazard(s) Identification | GHS Hazard Classifications (e.g., Skin Irritant, Eye Irritant, Acute Toxicity) | Determines the required Personal Protective Equipment (PPE) and the specific hazard labeling for the waste container. |
| Section 7: Handling and Storage | Incompatible materials | Prevents dangerous chemical reactions within the waste container. |
| Section 8: Exposure Controls/Personal Protection | Recommended PPE (e.g., specific glove type, respirator) | Ensures personnel safety during the handling and disposal process. |
| Section 13: Disposal Considerations | Specific disposal instructions or codes | Provides the most direct guidance on the appropriate disposal route, which must be aligned with local and national regulations. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Cuspidatin C is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment. This workflow is designed to be a self-validating system, with checks and balances at each stage.
Step 1: Donning the Appropriate Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE. Based on the general hazards of polyphenolic compounds, the minimum required PPE includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Identification and Segregation
Proper segregation of laboratory waste is a critical step to prevent accidental chemical reactions and to ensure that waste is disposed of in the most appropriate and cost-effective manner.[1]
-
Designate a Specific Waste Container: Use a container that is compatible with Cuspidatin C. For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended. The original manufacturer's container, if empty, can be a suitable choice.[2]
-
Label the Container Clearly: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the full chemical name "Cuspidatin C".[1] Avoid using abbreviations or chemical formulas.[1]
-
Segregate from Incompatible Waste: Do not mix Cuspidatin C waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. In particular, keep it separate from strong oxidizing agents, bases, and acids.
Step 3: Collection of Cuspidatin C Waste
-
Solid Waste: Collect all materials contaminated with Cuspidatin C, including weighing papers, contaminated gloves, and absorbent materials used for cleaning up minor spills, in the designated solid waste container.
-
Liquid Waste: If Cuspidatin C is in a solution, it should be collected in a designated liquid waste container. Do not pour any amount of Cuspidatin C solution down the drain.[2][3] The container should be compatible with the solvent used. For aqueous solutions, glass or polyethylene containers are appropriate; do not use metal cans.[1]
-
"Empty" Containers: A container that has held Cuspidatin C is not truly empty and must be disposed of as hazardous waste unless it has been triple-rinsed.[2][4] The rinsate from this process must be collected as hazardous liquid waste.[2]
Step 4: Secure Storage of Waste
-
Seal the Container: Ensure the lid of the waste container is tightly sealed to prevent any leaks or spills.[1]
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.[4]
-
Ventilation: The storage area should be well-ventilated. Do not store waste in a fume hood where active experiments are being conducted.[1]
Step 5: Arranging for Final Disposal
-
Contact Your EHS Office: The final disposal of chemical waste must be handled by licensed professionals.[3] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your Cuspidatin C waste.[5]
-
Provide Necessary Documentation: Be prepared to provide your EHS office with a log of the waste container's contents.[1]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup procedures.
-
Use a Spill Kit: For small spills, use an appropriate chemical spill kit to absorb the material.
-
Collect and Dispose: The absorbent material used to clean the spill should be collected and disposed of as hazardous waste in the designated Cuspidatin C waste container.[2]
-
Decontaminate the Area: Once the bulk of the spill has been cleaned, decontaminate the surface according to your laboratory's standard operating procedures.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cuspidatin C.
Caption: Decision workflow for the safe disposal of Cuspidatin C.
References
-
Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. [Link]
-
Jawaharlal Nehru Centre for Advanced Scientific Research. PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. [Link]
Sources
Personal protective equipment for handling Cuspidatin C
Executive Summary & Hazard Profile
Cuspidatin C, widely known in pharmacological research as Taxinine J (CAS: 18457-46-0), is a potent natural taxane derivative isolated from the stem bark of Taxus species[1]. In drug development and molecular biology, taxanes are heavily utilized for their antineoplastic properties and their ability to stabilize microtubules, which arrests the cell cycle at the G2/M phase and induces apoptosis[2].
Because of its potent bioactivity, Cuspidatin C must be treated with the same rigorous safety protocols as highly cytotoxic chemotherapeutic agents[2]. Exposure routes of primary concern include aerosol inhalation of the lyophilized powder during vial opening, and dermal absorption during reconstitution[3]. This guide provides a self-validating, step-by-step operational blueprint for the safe handling, reconstitution, and disposal of Cuspidatin C.
Quantitative Data Summary
Before handling Cuspidatin C, laboratory personnel must be familiar with its physical and chemical properties to understand the logistical requirements for containment.
| Parameter | Specification / Description |
| Chemical Name | Cuspidatin C (Synonym: Taxinine J) |
| CAS Number | 18457-46-0[3] |
| Molecular Formula | C39H48O12[4] |
| Physical State | Solid / Lyophilized Powder[4] |
| Primary Hazards | Cytotoxicity, Teratogenicity, Skin Sensitization[5],[6] |
| Solubility Profile | Highly hydrophobic; requires DMSO, PEG, or Ethanol[7] |
| Decontamination | Strong detergent (e.g., Virusolve) + Water rinse[2] |
The "Armor": Core PPE Requirements & Causality
Standard laboratory attire is insufficient for handling taxane derivatives. Your PPE must act as a comprehensive, fail-safe barrier system. Do not merely wear the equipment; understand the causality behind why it is required.
-
Hand Protection: Double-Gloving with Chemotherapy-Rated Nitrile
-
The Protocol: Wear two pairs of powder-free, EN 374-compliant nitrile gloves[3]. The inner glove goes under the gown cuff; the outer glove goes over the gown cuff.
-
The Causality: Taxanes are highly lipophilic and can rapidly permeate standard latex or thin vinyl gloves[7]. Double-gloving ensures that if the outer layer is breached or contaminated by an organic solvent (like DMSO used for reconstitution), the inner layer remains intact, providing a critical window for safe doffing[6].
-
-
Body Protection: Impervious, Closed-Front Isolation Gown
-
The Protocol: Use a disposable, lint-free, closed-front gown with elastic cuffs.
-
The Causality: Standard cotton lab coats absorb liquid spills and trap hazardous powders against the skin. Impervious polyethylene-coated gowns ensure that accidental splashes slide off rather than saturate the fabric, preventing dermal exposure[6].
-
-
Respiratory & Ocular Protection: N95/P100 and Splash Goggles
-
The Protocol: Wear tightly fitting safety goggles with side-shields (NIOSH or EN 166 compliant)[3]. If handling the powder outside a Biological Safety Cabinet (BSC) is unavoidable, a full-face respirator or N95/P100 mask is mandatory[3].
-
The Causality: Cuspidatin C is typically supplied as a fine, electrostatically charged powder. The simple act of popping the cap off a vial can cause micro-aerosolization. Goggles prevent particulate ingress into the ocular mucosa, while respirators block inhalation of cytotoxic dust[3].
-
Operational Workflow: Safe Handling & Reconstitution
The following step-by-step methodology ensures a closed-loop safety system during the most hazardous phase of handling: converting the dry powder into a liquid stock solution.
Step 1: Pre-Operation Setup
-
Ensure the Class II Biological Safety Cabinet (BSC) has been running for at least 15 minutes to establish proper laminar flow[2].
-
Line the BSC work surface with a plastic-backed, absorbent chemotherapy preparation mat. Causality: This contains any micro-spills immediately, preventing the spread of the hydrophobic compound across the stainless-steel surface.
Step 2: Reconstitution (Solvent Addition)
-
Because Cuspidatin C is highly hydrophobic, it must be reconstituted in organic solvents such as DMSO or formulated in PEG/ethanol[7].
-
Critical Step: Use Luer-Lock syringes for all solvent transfers. Causality: Slip-tip syringes can detach under the pressure of viscous solvents or pressure differentials in the vial, causing a catastrophic spray of cytotoxic liquid[2].
-
Inject the solvent slowly down the inner wall of the vial to minimize aerosolization of the powder.
Step 3: Pressure Equalization
-
When injecting solvent into a sealed vial, positive pressure builds up. To prevent cytotoxic aerosols from blowing back out when the needle is removed, withdraw an equivalent volume of air into the syringe before removing the needle from the septum.
Operational workflow for the safe handling and reconstitution of Cuspidatin C.
Spill Response & Disposal Plan
Even with perfect technique, spills can occur. Your response must be immediate and methodical.
Inside the BSC (Small Spills < 5 mL):
-
Do not remove your hands from the BSC.
-
Carefully cover the spill with absorbent pads to prevent spreading.
-
Wipe from the periphery of the spill toward the center.
-
Decontamination: Do not rely solely on bleach. Bleach can fail to fully degrade complex taxane ring structures and may cause hazardous byproducts. Instead, clean the area with a specialized cytotoxic decontaminant (e.g., Virusolve) or a strong laboratory detergent, followed by a thorough water rinse[2].
Outside the BSC (Large Spills):
-
Evacuate the immediate area and restrict access.
-
Don a P100 respirator and heavy-duty utility gloves over your standard nitrile gloves.
-
Use a dedicated Cytotoxic Spill Kit to contain and absorb the material.
Disposal Protocol: All materials that have come into contact with Cuspidatin C (including empty vials, syringe tips, absorbent mats, and the outer layer of your gloves) must be treated as hazardous cytotoxic waste[2]. Place these items into a rigid, puncture-proof, red biohazard container specifically labeled for cytotoxic waste, which must be routed for high-temperature incineration[5]. Never dispose of taxane derivatives down the drain, as they pose long-lasting harmful effects to aquatic life[5].
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
